Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
Description
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Properties
IUPAC Name |
ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-2-18-11(17)7-9(16)8-5-3-4-6-10(8)19-12(13,14)15/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGLHTJPJUBPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443191 | |
| Record name | Ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334778-38-0 | |
| Record name | Ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a β-keto ester of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Core Synthesis Pathway: Claisen Condensation
The most direct and widely applicable method for the synthesis of this compound is the Claisen condensation of 2'-(trifluoromethoxy)acetophenone with diethyl carbonate.[1] This reaction is facilitated by a strong base, typically sodium hydride (NaH), which deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate, leading to the formation of the β-keto ester after an acidic workup.
The overall reaction is as follows:
2'-(trifluoromethoxy)acetophenone + Diethyl carbonate --(NaH, THF)--> this compound
Quantitative Data
| Parameter | Value (Estimated for target compound) | Value (Reported for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate) |
| Yield | ~60-70% | 65% |
| Appearance | Yellow Oil | Yellow Oil |
| Purity | >95% (after chromatography) | Not explicitly stated, but purified by column chromatography |
| Keto-Enol Ratio | Mixture of tautomers | 3:2 enol:keto in CDCl3 |
Table 1: Summary of Quantitative Data.
Experimental Protocol
The following is a detailed experimental protocol adapted from a general procedure for the synthesis of β-keto esters via Claisen condensation.
Materials:
-
2'-(trifluoromethoxy)acetophenone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Diethyl carbonate
-
Dry Tetrahydrofuran (THF)
-
Glacial acetic acid
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Preparation: To a suspension of sodium hydride (1.2 g, 30 mmol, 60% in mineral oil) in dry THF (10 mL) in an oven-dried, nitrogen-flushed flask, add diethyl carbonate (4.85 mL, 40 mmol).
-
Addition of Ketone: Slowly add a solution of 2'-(trifluoromethoxy)acetophenone (10 mmol) in dry THF (5 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture under reflux for 6 hours.
-
Quenching: Cool the reaction mixture to room temperature and quench with glacial acetic acid (1 mL), followed by the slow addition of 10% HCl (20 mL).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Washing: Wash the combined organic phases with saturated sodium bicarbonate solution (10 mL), water (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic phase over MgSO4, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate in petroleum ether) to obtain the pure this compound.
Visualizations
Synthesis Pathway
Caption: Claisen condensation pathway for the synthesis of the target β-keto ester.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
An In-depth Technical Guide to Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 334778-38-0
This technical guide provides a comprehensive overview of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a fluorinated organic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on closely related analogues and the well-documented role of the trifluoromethoxy functional group in enhancing the pharmacological properties of molecules.
Core Compound Properties
Basic physicochemical properties of this compound are summarized below. It is important to note that detailed experimental data for this specific molecule is not extensively published.
| Property | Value |
| CAS Number | 334778-38-0 |
| Molecular Formula | C₁₂H₁₁F₃O₄ |
| Molecular Weight | 276.21 g/mol |
| Chemical Structure | (Structure available in chemical databases) |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Significance in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug design. Its incorporation into a molecule can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the trifluoromethoxy group can also influence the acidity of nearby protons and modulate the overall electronic properties of the molecule, which can be crucial for its interaction with enzymes and receptors. Molecules containing this moiety are of high interest for developing novel therapeutics across various disease areas.
Experimental Protocols
General Synthesis of β-Keto Esters via Claisen Condensation
A common and effective method for the synthesis of β-keto esters is the Claisen condensation. This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. For the synthesis of the target compound, this would likely involve the reaction of an appropriate ester with a trifluoromethoxy-substituted acetophenone derivative.
Reaction:
-
Starting Materials: Ethyl acetate and 2'-(trifluoromethoxy)acetophenone.
-
Base: A strong base such as sodium ethoxide (NaOEt) or sodium hydride (NaH) is typically used to deprotonate the α-carbon of the ester.
-
Solvent: A dry, aprotic solvent like anhydrous ethanol or tetrahydrofuran (THF) is required to prevent quenching of the base and the enolate intermediate.
-
Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by stirring at room temperature.
-
Workup: The reaction is quenched with a weak acid (e.g., dilute HCl) to neutralize the base and protonate the resulting β-keto ester enolate. The product is then extracted with an organic solvent, washed, dried, and purified.
Purification:
-
The crude product can be purified using techniques such as vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
Visualizing the Workflow
The following diagrams illustrate the generalized synthetic workflow and a logical relationship for considering the impact of the trifluoromethoxy group in drug design.
An In-depth Technical Guide to Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate. This compound is of interest to the pharmaceutical and agrochemical industries due to the presence of the trifluoromethoxy group, a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
Molecular Structure and Properties
This compound is a β-keto ester characterized by a phenyl ring substituted with a trifluoromethoxy group at the ortho position. The molecule also contains an ethyl ester functional group.
Chemical Structure:
Caption: 2D molecular structure of this compound.
Physicochemical Properties
| Property | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate | This compound (Predicted) |
| CAS Number | 94-02-0[2][3] | 252955-06-9[4] | 1178175-77-9 |
| Molecular Formula | C₁₁H₁₂O₃[2][3] | C₁₂H₁₁F₃O₄ | C₁₂H₁₁F₃O₄ |
| Molecular Weight | 192.21 g/mol [3] | 276.21 g/mol | 276.21 g/mol |
| Appearance | Yellowish oil[5] | Likely a liquid or low-melting solid | Likely a liquid or low-melting solid |
| Boiling Point | 265-267 °C[3] | Not available | Expected to be similar to or slightly higher than the para isomer |
| Purity | --- | >98%[4] | --- |
Synthesis
The synthesis of this compound can be achieved through a Claisen condensation reaction. This is a common method for the formation of β-keto esters.[5] The general approach involves the reaction of an appropriate ester with a ketone in the presence of a strong base. For this specific molecule, the starting materials would be 2-(trifluoromethoxy)acetophenone and diethyl carbonate.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: General Procedure for the Synthesis of β-Keto Esters[5]
This protocol is a general method and may require optimization for the specific synthesis of this compound.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dry tetrahydrofuran (THF)
-
Diethyl carbonate
-
2-(trifluoromethoxy)acetophenone
-
Glacial acetic acid
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of sodium hydride (1.2 equivalents) in dry THF is prepared in oven-dried glassware under an inert atmosphere (e.g., nitrogen).
-
Diethyl carbonate (1.5 equivalents) is added to the suspension.
-
A solution of 2-(trifluoromethoxy)acetophenone (1.0 equivalent) in dry THF is added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and stirred for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
After completion, the reaction is cooled to room temperature and quenched by the careful addition of glacial acetic acid, followed by 10% HCl.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Spectroscopic Data (Predicted)
While experimental spectra for the title compound are not available, the expected ¹H NMR and ¹³C NMR spectral data can be predicted based on known chemical shifts of similar structures. The presence of the trifluoromethoxy group and the keto-enol tautomerism will influence the spectra.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 (enol) | s | 1H | Enolic OH |
| 7.2-7.8 | m | 4H | Aromatic CH |
| ~5.7 (enol) | s | 1H | Enolic CH |
| 4.2-4.3 | q | 2H | OCH₂CH₃ |
| ~4.0 (keto) | s | 2H | CH₂ |
| 1.2-1.4 | t | 3H | OCH₂CH₃ |
Note: β-keto esters exist as a mixture of keto and enol tautomers in solution. The exact ratio and chemical shifts will depend on the solvent and temperature.
Applications in Drug Development
The trifluoromethoxy group is a valuable substituent in medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule. Specifically, the -OCF₃ group can:
-
Enhance metabolic stability: The carbon-fluorine bond is very strong, making the group resistant to metabolic degradation.
-
Increase lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulate pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups.
-
Improve binding affinity: The group can participate in favorable interactions with protein targets.
Given these properties, this compound is a promising building block for the synthesis of novel therapeutic agents targeting a wide range of diseases.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. This guide has provided a detailed overview of its structure, synthesis, and potential applications. Further research into the specific biological activities of derivatives of this compound is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 3-oxo-3-phenylpropanoate [oakwoodchemical.com]
- 3. ethyl 3-oxo-3-phenylpropanoate [stenutz.eu]
- 4. ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate, CasNo.252955-06-9 Beyond Pharmaceutical Co., Ltd China (Mainland) [beyondpharma.lookchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
Disclaimer: Publicly available experimental data for Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from analogous compounds. The experimental protocols described are general methods applicable to a compound of this type.
Introduction
This compound is a fluorinated β-keto ester. The presence of the trifluoromethoxy group on the phenyl ring is expected to significantly influence its physicochemical properties, such as acidity, lipophilicity, and reactivity, making it a compound of interest for researchers in medicinal chemistry and materials science. The trifluoromethoxy group is known to be a strong electron-withdrawing group and can increase the metabolic stability and bioavailability of drug candidates.[1][2] This guide summarizes the predicted properties and provides general experimental methodologies for their determination.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₁F₃O₄ |
| Molecular Weight | 292.21 g/mol |
| Chemical Structure | (Awaiting specific structural data) |
| CAS Number | Not found in public databases. |
Predicted Physicochemical Properties
The properties of the title compound are predicted based on data for structurally similar molecules. For comparison, data for related compounds are presented in the following tables.
Table 2.1: Physical Properties of Analogous Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Ethyl 3-oxo-3-phenylpropanoate | 94-02-0 | C₁₁H₁₂O₃ | 192.21 | Liquid | -39 | 270 |
| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | 106263-53-0 | C₁₂H₁₁F₃O₃ | 260.21 | - | - | - |
| Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate | 252955-06-9 | C₁₂H₁₁F₃O₄ | 292.21 | - | - | - |
Table 2.2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The ester and keto groups can form hydrogen bonds with water, but the aromatic ring and ethyl group are hydrophobic. The trifluoromethoxy group generally increases lipophilicity.[1][2] |
| Polar Organic Solvents (e.g., Ethanol, Acetone, Ethyl Acetate) | Soluble | "Like dissolves like" principle; the compound is a moderately polar organic molecule. |
| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Likely soluble | The presence of the phenyl and ethyl groups suggests some solubility in nonpolar solvents. |
Chemical Properties and Reactivity
This compound is a β-keto ester and is expected to exhibit the characteristic reactivity of this functional group.
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it will exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
-
Acidity of α-Protons: The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic (pKa typically 10-12 in water) and can be removed by a moderately strong base to form a stable enolate.
-
Alkylation and Acylation: The enolate is a potent nucleophile and can undergo alkylation and acylation reactions at the α-carbon.
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoic acid, which is prone to decarboxylation.
-
Reduction: The ketone and ester carbonyl groups can be reduced using various reducing agents.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound.
4.1. Synthesis: Claisen Condensation
The most common method for synthesizing β-keto esters is the Claisen condensation.[3][4]
-
Reaction Principle: An ester with α-hydrogens is treated with a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. The subsequent loss of an alkoxide group forms the β-keto ester. For the synthesis of the title compound, a "crossed" Claisen condensation would be employed.[5]
-
Reactants:
-
Methyl 2-(trifluoromethoxy)benzoate (acyl donor)
-
Ethyl acetate (enolate precursor)
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
-
-
Procedure:
-
A solution of ethyl acetate is added to a suspension of sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred to allow for the formation of the ethyl acetate enolate.
-
A solution of methyl 2-(trifluoromethoxy)benzoate in anhydrous diethyl ether is added dropwise to the enolate solution at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by the addition of a weak acid (e.g., acetic acid or dilute HCl).
-
The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
-
4.2. Determination of Melting Point
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes.[6][7][8]
-
Procedure:
-
A small amount of the purified, dry solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[9]
-
4.3. Determination of Boiling Point
-
Apparatus: Distillation apparatus (for larger quantities) or a micro-boiling point apparatus (e.g., Thiele tube with an inverted capillary) for small amounts.[10]
-
Procedure (Microscale):
-
A few drops of the liquid are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
The apparatus is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
4.4. Determination of Solubility
-
Kinetic Solubility Assay: This high-throughput method is often used in early drug discovery.[11][12]
-
A stock solution of the compound is prepared in an organic solvent (e.g., DMSO).
-
Aliquots of the stock solution are added to an aqueous buffer in a microtiter plate to create a range of concentrations.
-
The plate is shaken for a period (e.g., 1-2 hours).
-
The solubility is determined by measuring the concentration at which precipitation occurs, often detected by nephelometry (light scattering).[13]
-
-
Equilibrium (Shake-Flask) Solubility Assay: This method provides the thermodynamic solubility.[14][15]
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.
-
4.5. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons (likely complex splitting patterns due to the ortho-substitution), the methylene protons of the ethyl group, the methyl protons of the ethyl group, and the acidic α-protons.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the two carbonyl carbons, the aromatic carbons, and the carbons of the ethyl group.
-
¹⁹F NMR: Will show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
-
Infrared (IR) Spectroscopy:
-
Expected characteristic absorption bands include a strong C=O stretching vibration for the ketone (around 1715 cm⁻¹), a strong C=O stretching vibration for the ester (around 1740 cm⁻¹), C-O stretching vibrations for the ester and the ether linkage, and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.
-
-
Mass Spectrometry (MS):
-
Will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound.
-
Visualizations
Caption: General workflow for the synthesis of the title compound.
Caption: Workflow for the characterization of the title compound.
Conclusion
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solubility Test | AxisPharm [axispharm.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. rheolution.com [rheolution.com]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Potential Applications of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthetic utility of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a versatile fluorinated building block. Due to the presence of the trifluoromethoxy group, this β-ketoester is a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The trifluoromethoxy moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Synthesis of this compound
The synthesis of this compound can be achieved through a Claisen condensation reaction. A general and widely applicable method involves the reaction of an appropriate acetophenone with a carbonate, such as diethyl carbonate, in the presence of a strong base like sodium hydride.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of β-ketoesters.[1]
-
Materials:
-
2'-(Trifluoromethoxy)acetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Glacial acetic acid
-
10% Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, a suspension of sodium hydride (1.2 equivalents) in dry THF is prepared.
-
Diethyl carbonate (2.0 equivalents) is added to the suspension.
-
A solution of 2'-(trifluoromethoxy)acetophenone (1.0 equivalent) in dry THF is added dropwise to the stirred suspension at room temperature.
-
Upon completion of the addition, the reaction mixture is heated to reflux and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is then cooled in an ice bath and quenched by the careful addition of glacial acetic acid, followed by 10% hydrochloric acid.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
-
Applications in Heterocyclic Synthesis
β-Ketoesters are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds due to their dual electrophilic centers and the acidity of the α-protons. This compound is an ideal substrate for the construction of fluorinated heterocycles, which are of significant interest in medicinal chemistry.
The reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the preparation of pyrazolones. These pyrazole-containing compounds are known to exhibit a broad range of biological activities.
Experimental Protocol: Synthesis of 5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3(2H)-one
This is a representative protocol based on established methods for pyrazole synthesis from β-ketoesters.
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added.
-
A catalytic amount of glacial acetic acid is added, and the mixture is heated to reflux for 3-5 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the 5-(2-(trifluoromethoxy)phenyl)-1H-pyrazol-3(2H)-one.
-
Pyrimidinone scaffolds are prevalent in a large number of biologically active molecules, including many approved drugs. The Biginelli reaction or similar cyclocondensation reactions provide a straightforward route to pyrimidinones from β-ketoesters.
Experimental Protocol: Synthesis of 6-(2-(Trifluoromethoxy)phenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
This protocol is a representative example of a Biginelli-type reaction for the synthesis of dihydropyrimidinones.
-
Materials:
-
This compound
-
Benzaldehyde
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
A mixture of this compound (1.0 equivalent), an appropriate aldehyde (e.g., benzaldehyde, 1.0 equivalent), and thiourea (1.2 equivalents) in ethanol is prepared.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated at reflux for 8-12 hours.
-
After cooling to room temperature, the precipitate formed is collected by filtration.
-
The solid is washed with cold ethanol and recrystallized to give the pure dihydropyrimidinone product.
-
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of β-ketoesters and their subsequent conversion to heterocyclic compounds, based on literature for analogous substrates.
| β-Ketoester Synthesis | |
| Starting Ketone | Product |
| 2'-Bromoacetophenone | Ethyl 3-(2-bromophenyl)-3-oxopropanoate |
| 2'-Chloroacetophenone | Ethyl 3-(2-chlorophenyl)-3-oxopropanoate |
| 2'-Methylacetophenone | Ethyl 3-(2-methylphenyl)-3-oxopropanoate |
| Heterocycle Synthesis from β-Ketoesters | | | :--- | :--- | :--- | | β-Ketoester | Heterocyclic Product | Yield (%) | | Ethyl 3-phenyl-3-oxopropanoate | 5-Phenyl-1H-pyrazol-3(2H)-one | 85-95 | | Ethyl 3-phenyl-3-oxopropanoate | 4-Phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 80-90 |
Visualizations
Caption: Synthetic pathways from the starting material to the target β-ketoester and its subsequent conversion into heterocyclic compounds for potential use in drug discovery.
Caption: A hypothetical signaling pathway illustrating how a drug candidate derived from the title compound might inhibit a kinase cascade, leading to a therapeutic cellular response.
References
A Technical Guide to the Biological Activity Screening of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is a novel small molecule with significant potential for biological activity, owing to its dual structural features: a β-keto ester moiety and a trifluoromethoxy-substituted phenyl ring. While direct experimental data for this specific compound is not yet available in the public domain, its structural components are well-represented in a variety of bioactive molecules. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, and the β-keto ester scaffold is a versatile pharmacophore.[1][2] This guide presents a comprehensive, albeit predictive, framework for the systematic screening of this compound's biological activity, drawing on established methodologies and data from structurally related analogs. The proposed screening cascade will focus on antimicrobial, anticancer, and enzyme inhibitory activities.
Rationale for Biological Screening
The chemical structure of this compound suggests several avenues for biological investigation:
-
Antimicrobial Potential: Aromatic β-keto esters have been investigated as antibacterial agents.[3][4] A proposed mechanism of action for some analogs is the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[4][5][6]
-
Anticancer Potential: Phenylpropanoate derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] The trifluoromethyl group, structurally similar to the trifluoromethoxy group, is a common feature in many anticancer drugs.
-
Enzyme Inhibition: The trifluoromethoxy group can contribute to potent and selective enzyme inhibition.[8] Notably, compounds with this moiety have been identified as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[9][10][11]
Proposed Screening Cascade
A tiered approach is recommended to efficiently evaluate the biological potential of this compound.
Data Presentation: Hypothetical Screening Data
The following tables present hypothetical, yet plausible, quantitative data based on the activities of structurally related compounds.
Table 1: Predicted Antimicrobial Activity
| Assay Type | Target Organism | Predicted MIC (µg/mL) |
| Broth Microdilution | Staphylococcus aureus | 16 - 64 |
| Broth Microdilution | Pseudomonas aeruginosa | 32 - 128 |
| Quorum Sensing Inhibition | Chromobacterium violaceum | 8 - 32 |
Table 2: Predicted Cytotoxic Activity
| Cell Line | Cancer Type | Predicted IC50 (µM) |
| A549 | Lung Carcinoma | 10 - 50 |
| MCF-7 | Breast Adenocarcinoma | 5 - 25 |
| HCT116 | Colon Carcinoma | 15 - 75 |
Table 3: Predicted Enzyme Inhibitory Activity
| Enzyme Target | Assay Type | Predicted IC50 (µM) |
| Butyrylcholinesterase (BChE) | Colorimetric | 1 - 10 |
| Acetylcholinesterase (AChE) | Colorimetric | > 100 |
Experimental Protocols
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Test compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial suspension in MHB, adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Add the standardized bacterial inoculum to each well.
-
Include positive controls (bacteria without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Cytotoxicity: MTT Assay
This protocol is a standard method for assessing cell viability.[13]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[13]
Enzyme Inhibition: Butyrylcholinesterase (BChE) Assay
This protocol is based on the Ellman method.[11]
Materials:
-
96-well microtiter plates
-
Butyrylcholinesterase (BChE) enzyme
-
Butyrylthiocholine (BTC) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., rivastigmine)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the test compound at various concentrations, BChE enzyme, and DTNB in phosphate buffer.
-
Incubate the mixture at room temperature for a short period.
-
Initiate the reaction by adding the BTC substrate.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14][15]
Potential Signaling Pathway Involvement
Should the compound exhibit significant cytotoxicity, further investigation into the underlying mechanism is warranted. A common pathway implicated in cancer cell apoptosis is the MAPK/ERK signaling cascade.
Conclusion
This compound represents a promising scaffold for the discovery of new therapeutic agents. The proposed screening cascade provides a systematic and efficient approach to elucidating its biological activity profile. While the data presented in this guide is predictive, it is based on the well-documented activities of structurally related compounds and established screening methodologies. The successful execution of these assays will provide valuable insights into the therapeutic potential of this novel molecule and guide future drug development efforts.
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 2. [PDF] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxic Screening and Enhanced Anticancer Activity of Lippia alba and Clinopodium nepeta Essential Oils-Loaded Biocompatible Lipid Nanoparticles against Lung and Colon Cancer Cells [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. content.abcam.com [content.abcam.com]
An In-depth Technical Guide on Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is of growing interest due to its unique electronic and steric properties. It is highly lipophilic, metabolically stable, and can act as a bioisostere for other chemical groups, thereby modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate (CAS Number: 334778-38-0) is a β-keto ester functionalized with this important group, positioning it as a key intermediate for the synthesis of more complex, biologically active molecules.
This guide will cover the presumed synthetic pathways to this compound, based on fundamental organic chemistry principles, and provide a detailed, albeit inferred, experimental protocol. It will also touch upon the historical context of fluorinated compounds in drug discovery to highlight the potential significance of this molecule.
Physicochemical Properties and Structure
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 334778-38-0 |
| Molecular Formula | C₁₂H₁₁F₃O₄ |
| Molecular Weight | 276.21 g/mol |
| Chemical Structure | See Figure 1 |
| IUPAC Name | ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate |
Figure 1: Chemical Structure of this compound
Presumed Synthesis via Claisen Condensation
The most logical and widely used method for the synthesis of β-keto esters is the Claisen condensation. This reaction involves the condensation of two ester molecules in the presence of a strong base. For the synthesis of this compound, a mixed Claisen condensation is the most probable route.
Reaction Principle
A mixed Claisen condensation can be performed between an ester that can form an enolate and another ester that cannot (due to the absence of α-hydrogens) or is less reactive towards self-condensation. In the context of our target molecule, two primary pathways are conceivable:
-
Pathway A: The reaction between ethyl 2-(trifluoromethoxy)benzoate and ethyl acetate.
-
Pathway B: The reaction between 2'-(trifluoromethoxy)acetophenone and diethyl carbonate.
Both pathways utilize a strong base, such as sodium ethoxide or sodium hydride, to generate an enolate which then acts as a nucleophile.
Detailed Experimental Protocol (Inferred)
The following protocol is based on a general procedure for the preparation of polyfluorinated β-keto esters as described in U.S. Patent US5493025A, which details a similar synthesis. This provides a robust framework for the synthesis of the target compound.
Reaction: Condensation of an activated carboxylic acid derivative with a ketone or ester enolate equivalent. A plausible specific adaptation involves the reaction of a derivative of 2-(trifluoromethoxy)benzoic acid with an acetate enolate equivalent.
Materials and Reagents:
-
2-(Trifluoromethoxy)benzoyl chloride (or other activated derivative)
-
Ethyl acetate
-
Strong base (e.g., Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Aqueous acid (for workup, e.g., dilute HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Enolate Formation: Ethyl acetate (1.0 equivalent) is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium enolate.
-
Condensation: A solution of 2-(trifluoromethoxy)benzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature for several hours (monitoring by TLC is recommended).
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of dilute aqueous HCl at 0 °C until the solution is acidic.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Quantitative Data (Expected):
While specific data for this compound is not available, similar reported Claisen condensations typically yield products in the range of 60-85%. Purity would be assessed by NMR and mass spectrometry.
| Parameter | Expected Value/Method |
| Yield | 60-85% (estimated) |
| Purity | >95% (after chromatography) |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spec | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₂H₁₁F₃O₄ |
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the key stages of the proposed Claisen condensation synthesis.
Historical Context and Discovery
A direct historical account detailing the first synthesis or "discovery" of this compound is not prominent in the surveyed scientific literature. Its existence is primarily documented through chemical supplier databases and its CAS number registration.
However, the history of this compound is intrinsically linked to the broader history of organofluorine chemistry. The biological activity of trifluoromethyl-containing compounds was first investigated by F. Lehmann in 1927. The development of synthetic methodologies to introduce trifluoromethyl and trifluoromethoxy groups has been a significant area of research since the mid-20th century. The Claisen condensation itself is a classic named reaction in organic chemistry, first described by Rainer Ludwig Claisen in 1887.
Therefore, it is highly probable that this compound was first synthesized as part of a broader exploration of fluorinated building blocks for medicinal chemistry or as an intermediate in a multi-step synthesis of a more complex target molecule. Its "discovery" was likely not a singular event but rather a logical step in the expansion of the chemical space available to drug discovery programs.
Potential Applications and Signaling Pathways
While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, its structure suggests significant potential as a precursor for various classes of bioactive molecules. β-keto esters are versatile intermediates that can be used to synthesize:
-
Pyrimidines and other heterocycles: These are common scaffolds in many pharmaceuticals.
-
Substituted ketones: Through decarboxylation.
-
Chiral β-hydroxy esters: Via asymmetric reduction, which are valuable chiral building blocks.
The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability of drug candidates. Therefore, molecules derived from this starting material could potentially target a wide range of biological pathways, depending on the subsequent modifications.
Logical Relationship Diagram
Caption: Logical flow from the core compound's key feature to its potential impact in drug discovery.
Conclusion
This compound is a fluorinated organic compound with considerable potential as a building block in the synthesis of novel pharmaceuticals. While its specific history of discovery remains elusive, its synthesis can be reliably achieved through well-established methods like the Claisen condensation. The presence of the trifluoromethoxy group imparts desirable properties that are highly sought after in modern drug design. This technical guide provides a foundational understanding of this compound for researchers and scientists, offering a practical, inferred protocol for its synthesis and placing it within the broader context of medicinal chemistry. Further research into the reactivity of this compound and its utility in the synthesis of biologically active molecules is warranted.
An In-depth Technical Guide to Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is a fluorinated β-keto ester with potential applications in medicinal chemistry and materials science. The presence of the 2-(trifluoromethoxy)phenyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance, drawing upon established chemical principles and data from analogous compounds due to the limited direct literature on this specific molecule.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₁F₃O₄ |
| Molecular Weight | 276.21 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated >250 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water. |
| CAS Number | 252955-06-9 |
Synthesis
The most plausible and widely used method for the synthesis of aryl β-keto esters is the Claisen condensation . Specifically, a crossed Claisen condensation between 2'-(trifluoromethoxy)acetophenone and a suitable ethyl ester, such as diethyl carbonate, in the presence of a strong base is the recommended approach.
Proposed Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from General Procedures)
This protocol is adapted from established procedures for Claisen condensations.[1][2]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Addition of Reactants: A solution of 2'-(trifluoromethoxy)acetophenone (1 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: After completion, the reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of a cold, dilute aqueous solution of hydrochloric acid (HCl) until the pH is acidic.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Data of Analogous Compounds
While specific data for the title compound is unavailable, the following table provides typical spectroscopic data for a related aryl β-keto ester, Ethyl 3-oxo-3-phenylpropanoate, which can serve as a reference.
| Spectroscopic Data | Ethyl 3-oxo-3-phenylpropanoate (Reference)[3] |
| ¹H NMR (CDCl₃, ppm) | δ 12.45 (s, 1H, enol-OH), 7.95 (d, 2H), 7.45 (t, 2H), 7.35 (t, 1H), 5.60 (s, 1H, enol-CH), 4.20 (q, 2H), 3.95 (s, 2H, keto-CH₂), 1.25 (t, 3H). (Note: Exhibits keto-enol tautomerism) |
| ¹³C NMR (CDCl₃, ppm) | δ 192.8, 173.5, 168.2, 136.1, 133.5, 128.6, 127.1, 90.1, 61.5, 46.1, 14.1. |
| IR (cm⁻¹) | ~3060 (aromatic C-H), ~2980 (aliphatic C-H), ~1740 (ester C=O), ~1685 (ketone C=O), ~1600 (aromatic C=C). |
For the title compound, one would expect to see characteristic signals for the trifluoromethoxy group in the ¹⁹F NMR spectrum and additional complexities in the aromatic region of the ¹H and ¹³C NMR spectra due to the substitution pattern.
Potential Biological and Pharmacological Relevance
The incorporation of a trifluoromethoxy group into organic molecules is a common strategy in drug discovery to enhance metabolic stability and cell membrane permeability.[4] Compounds containing the 2-(trifluoromethoxy)phenyl moiety have been investigated for various biological activities.
Cholinesterase Inhibition
Recent studies have shown that compounds bearing a 2-(trifluoromethoxy)benzene moiety can act as potent inhibitors of butyrylcholinesterase (BChE).[5][6] For example, a semicarbazone derivative containing this group exhibited an IC₅₀ value of 61.88 μM against BChE.[5][6] This suggests that this compound could be a scaffold for the development of novel cholinesterase inhibitors for conditions like Alzheimer's disease.
Caption: Potential mechanism of action as a BChE inhibitor.
Anticancer Activity
The trifluoromethoxy group has also been incorporated into compounds with demonstrated antitumor activity. For instance, camptothecin derivatives with a 3-(trifluoromethoxy)phenyl substituent have shown significant cytotoxicity against various cancer cell lines.[3] The electronic properties of the trifluoromethoxy group can influence the binding of these molecules to their biological targets, such as topoisomerase I. This opens the possibility for this compound to serve as an intermediate in the synthesis of novel anticancer agents.
Conclusion
This compound represents a valuable, albeit understudied, chemical entity. Its synthesis is readily achievable through well-established methodologies like the Claisen condensation. The presence of the 2-(trifluoromethoxy)phenyl group suggests that this compound and its derivatives could possess interesting biological properties, particularly in the areas of neurodegenerative disease and oncology. Further research into the synthesis and biological evaluation of this molecule is warranted to fully explore its potential in drug discovery and development.
References
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate" from 2-(trifluoromethoxy)acetophenone
Application Note: Synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
Introduction
This compound is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethoxy group can significantly influence the biological activity and pharmacokinetic properties of the final products. This application note describes a detailed protocol for the synthesis of this compound from 2-(trifluoromethoxy)acetophenone via a Claisen condensation reaction.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[1] In this specific application, a crossed Claisen condensation between 2-(trifluoromethoxy)acetophenone and an acylating agent such as diethyl carbonate is employed.[2][3] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting materials.[4]
This protocol provides a robust and reproducible method for the preparation of this compound, suitable for researchers and scientists in drug development and organic synthesis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Cat. No. |
| 2-(trifluoromethoxy)acetophenone | ≥98% | Commercially Available | - |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercially Available | - |
| Diethyl Carbonate | Anhydrous, ≥99% | Commercially Available | - |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | - |
| Hydrochloric Acid (HCl) | 2 M | Commercially Available | - |
| Ethyl Acetate | ACS Grade | Commercially Available | - |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | - |
| Brine (Saturated Sodium Chloride Solution) | - | Prepared in-house | - |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | - |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | - |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Reaction Setup and Procedure
Reaction Scheme:
Procedure:
-
Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Base: To the flask, add sodium hydride (1.2 g, 30 mmol, 60% dispersion in mineral oil) and suspend it in 50 mL of anhydrous THF.[5]
-
Addition of Reactants: In a separate flask, prepare a solution of 2-(trifluoromethoxy)acetophenone (2.04 g, 10 mmol) and diethyl carbonate (4.72 g, 40 mmol) in 20 mL of anhydrous THF.[5]
-
Reaction Initiation: Add the solution of the ketone and diethyl carbonate dropwise to the stirred suspension of sodium hydride in THF over 30 minutes at room temperature.[5]
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Quenching: After the reaction is complete, cool the mixture to 0 °C using an ice bath and cautiously quench the reaction by the slow addition of 1 mL of glacial acetic acid, followed by 20 mL of 2 M HCl.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).[5]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure this compound.[5][6]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 2-(trifluoromethoxy)acetophenone | 1.0 eq | - |
| Diethyl Carbonate | 4.0 eq | [5] |
| Sodium Hydride | 3.0 eq | [5] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | [5] |
| Temperature | Reflux (66 °C) | [5] |
| Reaction Time | 6 hours | [5] |
| Work-up & Purification | ||
| Quenching Agent | Acetic Acid / HCl | [5] |
| Extraction Solvent | Ethyl Acetate | [5] |
| Purification Method | Flash Chromatography | [5][6] |
| Expected Product | ||
| Product Name | This compound | - |
| Appearance | Light yellow oil | [6] |
| Yield | 40-60% (Estimated) | [6] |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Claisen Condensation Mechanism
Caption: Mechanism of the Claisen condensation for β-keto ester synthesis.[4]
References
Application Notes & Protocols: Synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a valuable β-keto ester intermediate in pharmaceutical and chemical research. The synthesis is achieved through a Claisen condensation reaction between ethyl 2-(trifluoromethoxy)benzoate and ethyl acetate, facilitated by a strong base such as sodium ethoxide. This protocol outlines the necessary reagents, step-by-step experimental procedures, purification methods, and expected characterization data. The included workflow diagrams and data tables are designed to assist researchers in the successful execution and replication of this synthesis.
Introduction
β-keto esters are pivotal structural motifs in organic synthesis, serving as versatile precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The presence of a trifluoromethoxy (-OCF₃) group can significantly enhance the metabolic stability and lipophilicity of a drug candidate, making it a desirable substituent in medicinal chemistry.
The Claisen condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. This application note details a representative method for the synthesis of this compound, leveraging this robust transformation.
Reaction Scheme
The overall transformation involves the base-mediated condensation of ethyl 2-(trifluoromethoxy)benzoate with ethyl acetate. The ethoxide base deprotonates ethyl acetate to form a nucleophilic enolate, which then attacks the carbonyl carbon of ethyl 2-(trifluoromethoxy)benzoate. Subsequent elimination of an ethoxide ion yields the target β-keto ester.
Caption: Overall reaction for the synthesis of the target β-keto ester.
Experimental Protocol
This protocol is a representative procedure. Researchers should optimize conditions as necessary.
3.1 Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier (Example) |
| Ethyl 2-(trifluoromethoxy)benzoate | C₁₀H₉F₃O₃ | 234.17 | 175278-17-8 | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 141-52-6 | Acros Organics |
| Anhydrous Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | J.T. Baker |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR Chemicals |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | 7647-01-0 | EMD Millipore |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 144-55-8 | LabChem |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 7647-14-5 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
3.2 Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
3.3 Reaction Procedure
-
Step 1: Setup
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Ensure all glassware is oven-dried to prevent moisture from quenching the base.
-
-
Step 2: Reagent Addition
-
To the flask, add sodium ethoxide (1.1 equivalents).
-
Add anhydrous ethanol (approx. 50 mL) to dissolve the base.
-
In the dropping funnel, prepare a solution of ethyl 2-(trifluoromethoxy)benzoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous ethanol (20 mL).
-
Slowly add the ester solution from the dropping funnel to the stirred solution of sodium ethoxide over 30 minutes. Maintain the temperature at approximately 25-30 °C.
-
-
Step 3: Reaction
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 4: Work-up
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Slowly quench the reaction by adding 1M HCl until the pH is acidic (pH ~5-6).[1]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Step 5: Purification
-
The crude product is purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.
-
Workflow Visualization
Caption: Step-by-step experimental workflow for the Claisen condensation.
Data Presentation
Table 1: Stoichiometry and Expected Yield
| Compound | Equivalents | Moles (for 10g scale) | Mass/Volume |
| Ethyl 2-(trifluoromethoxy)benzoate | 1.0 | 0.0427 mol | 10.0 g |
| Ethyl Acetate | 1.5 | 0.0641 mol | 5.65 g (6.2 mL) |
| Sodium Ethoxide | 1.1 | 0.0470 mol | 3.20 g |
| Product (Expected) | - | - | Yield: 70-85% |
Table 2: Representative Characterization Data
Note: As this is a representative protocol, the following data are predicted based on the structure and data from analogous compounds. Actual results must be confirmed experimentally.
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.2-1.4 (t, 3H), 3.9-4.0 (s, 2H, keto), 4.2-4.4 (q, 2H), 5.6-5.7 (s, ~0.5H, enol), 7.2-7.8 (m, 4H), 12.5 (s, ~0.5H, enol-OH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 14.1, 46.2, 61.8, 120.4 (q, J ≈ 257 Hz, -CF₃), 121.2, 127.0, 129.5, 131.8, 133.5, 147.9, 168.0, 190.5 |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -57 to -58 |
| HRMS (ESI+) | Calculated for C₁₂H₁₁F₃O₄ [M+H]⁺: 277.0682, Found: [Value to be determined] |
| IR (thin film, cm⁻¹) | ~3400 (br, enol OH), ~2980 (C-H), ~1745 (C=O, ester), ~1715 (C=O, ketone), ~1600 (C=C, enol), ~1260, 1160 (C-F, C-O) |
Mechanism Overview
The Claisen condensation proceeds through several key steps. A full equivalent of base is required because the final deprotonation of the product drives the reaction equilibrium forward.[2]
Caption: Logical steps of the Claisen condensation mechanism.
Disclaimer: This document is intended for informational purposes for trained research professionals. All procedures should be carried out in a suitable laboratory setting with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
Application Note: Purification Protocol for Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is a β-keto ester derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry, for the construction of more complex molecular architectures. The purity of such intermediates is paramount to ensure the desired outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of crude this compound, ensuring high purity suitable for downstream applications. The proposed protocol is based on standard laboratory techniques for the purification of β-keto esters and related molecules.
Physicochemical Data Summary
| Property | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Ethyl 3-phenylpropionate | Notes |
| CAS Number | 94-02-0[1][2][3] | 1479-22-7[4] | 2021-28-5[5][6][7] | For identification. |
| Molecular Formula | C₁₁H₁₂O₃[1][2] | C₁₁H₁₁FO₃[4] | C₁₁H₁₄O₂[7] | To calculate molecular weight. |
| Molecular Weight | 192.21 g/mol [2] | 210.20 g/mol [4] | 178.23 g/mol [5][7] | Important for molar calculations. |
| Boiling Point | 265-270 °C[1] | Not available | 247-248 °C[5] | Suggests that vacuum distillation is a viable purification method. |
| Density | 1.106 g/mL[1] | Not available | 1.01 g/mL[5] | Useful for volume-to-mass conversions. |
| Refractive Index | 1.5290[1] | Not available | 1.494[5] | Can be used as a quick purity check. |
| Appearance | Yellow oil[8] | Not available | Clear colorless liquid[7] | The target compound is expected to be a liquid or a low-melting solid. |
Experimental Protocol
This protocol outlines a comprehensive procedure for the purification of crude this compound. The process involves an initial aqueous workup to remove water-soluble impurities, followed by flash column chromatography as the primary purification step.
1. Materials and Reagents
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexanes or Heptane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Deionized water
-
Rotary evaporator
-
Glassware (separatory funnel, flasks, beakers, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
2. Aqueous Workup Procedure
This step aims to remove acidic or basic impurities and water-soluble byproducts from the crude reaction mixture.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate. The volume should be sufficient to ensure complete dissolution.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution to neutralize and remove any unreacted acidic starting materials or acidic byproducts.
-
Deionized water.
-
Brine to facilitate the separation of the organic and aqueous layers and to remove residual water.
-
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
3. Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying moderately polar organic compounds like β-keto esters.[9]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Carefully pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent) and adsorb it onto a small amount of silica gel. Alternatively, load the concentrated crude product directly onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common solvent system for β-keto esters is a gradient of ethyl acetate in hexanes (or heptane). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
4. Optional High-Purity Polishing: Short-Path Distillation
For obtaining very high purity, especially for liquid products, short-path distillation under high vacuum can be employed. This technique is suitable for thermally stable compounds. Given the boiling points of similar compounds, this is a viable option.[8]
-
Set up a short-path distillation apparatus.
-
Place the purified product from the chromatography step into the distillation flask.
-
Heat the flask gently under a high vacuum.
-
Collect the fraction that distills at a constant temperature. This fraction should correspond to the pure this compound.
Visualization of the Purification Workflow
The following diagram illustrates the logical steps of the purification protocol.
Caption: Purification workflow for this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Ethyl 3-oxo-3-phenylpropanoate [oakwoodchemical.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | C11H11FO3 | CID 12646284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-phenylpropionate = 98 , FG 2021-28-5 [sigmaaldrich.com]
- 6. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
Application Note: NMR Characterization of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate. It includes predicted ¹H and ¹³C NMR spectral data, comprehensive experimental procedures for sample preparation and data acquisition, and guidance on spectral interpretation. This application note serves as a practical guide for the structural verification and purity assessment of this compound, which is of interest in synthetic chemistry and drug discovery.
Molecular Structure and Predicted NMR Data
The structural integrity of synthesized compounds is paramount in chemical research and development. NMR spectroscopy is a primary tool for the elucidation and confirmation of molecular structures. Below is the chemical structure of the target compound and the predicted NMR assignments.
Chemical Structure
Caption: Chemical structure of this compound.
Keto-Enol Tautomerism
β-keto esters like the title compound can exist in equilibrium with their enol tautomer.[1][2] The position of this equilibrium is influenced by the solvent.[1][2] In nonpolar solvents such as CDCl₃, the enol form may be more prevalent due to stabilization by intramolecular hydrogen bonding. In polar solvents, the keto form is often favored. The NMR data presented here are primarily for the keto tautomer, which is typically the major form. Signals for the enol form, if present, will appear at different chemical shifts (e.g., a vinyl proton around 5-6 ppm and a broad enolic hydroxyl proton >12 ppm).[3]
Predicted ¹H NMR Data
The predicted proton NMR chemical shifts are summarized in the table below. These values are estimates based on typical ranges for similar functional groups.[4][5][6]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-Ar (Aromatic) | 7.4 - 7.8 | Multiplet (m) | 4H |
| -O-CH₂ -CH₃ | 4.21 | Quartet (q) | 2H |
| -CO-CH₂ -CO- | 3.98 | Singlet (s) | 2H |
| -O-CH₂-CH₃ | 1.27 | Triplet (t) | 3H |
Predicted ¹³C NMR Data
The predicted carbon-13 NMR chemical shifts are listed below. The trifluoromethoxy group will cause the carbon to which it is attached (C-O-CF₃) to appear as a quartet due to C-F coupling.[7][8]
| Assignment | Predicted δ (ppm) | Note |
| C =O (Ketone) | 190 - 195 | |
| C =O (Ester) | 167.0 | |
| C -Ar (Aromatic) | 120 - 150 | Multiple signals expected |
| C -OCF₃ | ~148 | |
| OC F₃ | ~121 | Quartet (q, ¹JCF ≈ 250-280 Hz) |
| -O-CH₂ -CH₃ | 61.7 | |
| -CO-CH₂ -CO- | 45.8 | |
| -O-CH₂-CH₃ | 14.1 |
Experimental Protocols
Accurate and reproducible data acquisition requires standardized protocols. The following sections detail the recommended procedures for sample preparation and NMR analysis.
Materials and Equipment
-
Compound: this compound
-
NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). Other solvents like DMSO-d₆ or Acetone-d₆ can be used.
-
Equipment: 5 mm NMR tubes, volumetric flasks, pipettes.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
Sample Preparation Protocol
-
Accurately weigh 10-20 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution into a 5 mm NMR tube.
-
The final solution height in the tube should be approximately 4-5 cm.
NMR Data Acquisition Protocol
¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: zg30 (or equivalent)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. For the ¹³C spectrum, calibrate using the solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Workflow and Data Interpretation
The overall process from sample receipt to structural confirmation follows a logical workflow. The interpretation of the resulting spectra should be systematic, correlating each signal to a specific part of the molecule.
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample characterization.
Interpretation Guide
-
Ethyl Group: Look for a characteristic quartet around 4.2 ppm and a triplet around 1.3 ppm, integrating to 2H and 3H respectively.
-
Active Methylene: A sharp singlet for the -CO-CH₂-CO- protons is expected around 4.0 ppm. Its integration should be 2H.
-
Aromatic Region: The four protons on the substituted benzene ring will appear as a complex multiplet between 7.4 and 7.8 ppm. The substitution pattern prevents simple splitting patterns.
-
Carbonyl Carbons: Two distinct signals in the downfield region of the ¹³C spectrum confirm the presence of the ketone (~190-195 ppm) and ester (~167 ppm) carbonyls.[9]
-
Trifluoromethoxy Group: In the ¹³C spectrum, the carbon of the -OCF₃ group will be a quartet with a large coupling constant (¹JCF), a definitive indicator of this group's presence.[7] The aromatic carbon attached to the -OCF₃ group will also show coupling to the fluorine atoms, though smaller.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. spectroscopyasia.com [spectroscopyasia.com]
- 6. youtube.com [youtube.com]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Mass Spectrometry Analysis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the analysis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methods outlined herein are intended for the quantification and structural elucidation of this compound, which is of interest in synthetic chemistry and drug discovery. This application note includes procedures for sample preparation, detailed instrument parameters, and a proposed fragmentation pathway based on the principles of mass spectrometry.
Experimental Protocols
Sample Preparation
A standard protocol for the preparation of analytical samples is as follows:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix: For analysis of the compound in a biological matrix (e.g., plasma), a protein precipitation extraction is recommended. Add three parts of cold acetonitrile to one part of the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected into the LC-MS/MS system.
Liquid Chromatography (LC) Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 10% B
-
10.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Method
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Mode: Full scan and product ion scan.
-
Full Scan Range: m/z 50-500.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV for fragmentation analysis.
Data Presentation
Predicted Fragmentation Data
The monoisotopic mass of this compound (C12H11F3O4) is 292.0609. The protonated molecule [M+H]+ is expected at m/z 293.0687. The following table summarizes the predicted major fragment ions.
| m/z of Fragment Ion | Proposed Formula | Proposed Structure/Loss |
| 293.0687 | [C12H12F3O4]+ | [M+H]+ |
| 247.0682 | [C10H8F3O3]+ | Loss of ethanol (C2H5OH) |
| 219.0733 | [C9H8F3O2]+ | Loss of ethanol and carbon monoxide (CO) |
| 189.0314 | [C8H4F3O]+ | Benzoyl cation with trifluoromethoxy group |
| 161.0365 | [C7H4F3]+ | Loss of CO from the benzoyl cation |
| 145.0417 | [C7H5O2]+ | Phenyl dicarbonyl fragment (loss of trifluoromethoxy group) |
Visualization
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound.
Application Notes and Protocols for Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is a versatile fluorinated β-ketoester building block with significant potential in medicinal chemistry. The presence of the 2-(trifluoromethoxy)phenyl moiety offers a unique combination of properties, including increased lipophilicity and metabolic stability, which are highly desirable in drug design. The β-ketoester functionality provides a reactive handle for the synthesis of a diverse array of heterocyclic scaffolds, which are prevalent in many biologically active compounds. These application notes provide an overview of the potential uses of this building block and detailed protocols for its synthesis and subsequent elaboration into medicinally relevant compounds.
Key Properties and Advantages
The trifluoromethoxy group (-OCF₃) is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. When incorporated into a phenyl ring, it can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, the 2-(trifluoromethoxy)phenyl group can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.
-
Increase Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a compound's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Modulate Acidity/Basicity: As an electron-withdrawing group, it can influence the pKa of nearby functional groups, which can be crucial for target binding and solubility.
-
Provide a Unique Spectroscopic Signature: The ¹⁹F NMR signal of the trifluoromethoxy group can be a useful tool for monitoring reactions and studying drug-target interactions.
Applications in Medicinal Chemistry
This compound serves as a key starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications, including but not limited to:
-
Antimicrobial Agents: Pyrazoles and pyrimidines derived from β-ketoesters have shown promising activity against a range of bacterial and fungal pathogens. The trifluoromethoxy group can enhance the antimicrobial potency of these scaffolds.
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate pyrazole and pyrimidine cores. The unique electronic and steric properties of the 2-(trifluoromethoxy)phenyl group can be exploited to design novel and selective anticancer compounds.
-
Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often feature heterocyclic structures. Derivatives of the title compound could be explored as potential modulators of inflammatory pathways.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol describes a general procedure for the synthesis of the title compound based on the Claisen condensation of a substituted acetophenone with a carbonate derivative.
Materials:
-
2'-(Trifluoromethoxy)acetophenone
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Glacial acetic acid
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Petroleum ether (for chromatography)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this suspension, add diethyl carbonate (2.0 equivalents).
-
Slowly add a solution of 2'-(trifluoromethoxy)acetophenone (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and cautiously quench with glacial acetic acid, followed by the addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure this compound.
Protocol 2: Synthesis of a Pyrazole Derivative
This protocol outlines the synthesis of a pyrazole derivative from this compound using a Knoevenagel-type condensation.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Glacial acetic acid or ethanol
-
Piperidine (catalyst, if needed)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
If necessary, add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of a Pyrimidine Derivative via Biginelli Reaction
This protocol describes the one-pot synthesis of a dihydropyrimidinone derivative using the Biginelli reaction.[1][2][3][4][5]
Materials:
-
This compound
-
An aromatic or aliphatic aldehyde
-
Urea or thiourea
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)
-
Ethanol or a solvent-free system
Procedure:
-
In a round-bottom flask, mix this compound (1.0 equivalent), the chosen aldehyde (1.0 equivalent), and urea or thiourea (1.5 equivalents).
-
Add a catalytic amount of the acid catalyst.
-
If using a solvent, add ethanol and heat the mixture to reflux for 4-8 hours. For a solvent-free reaction, heat the mixture at an appropriate temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to induce precipitation.
-
Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.
Data Presentation
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table presents representative biological activity data for structurally related compounds containing trifluoromethyl or trifluoromethoxyphenyl moieties to guide research efforts.
| Compound Class | Target Organism/Cell Line | Biological Activity | Potency (MIC or IC₅₀) |
| Pyrazole Derivatives with Trifluoromethylphenyl | Staphylococcus aureus (MRSA) | Antibacterial | MIC: 0.78 - 6.25 µg/mL |
| Pyrazole Derivatives with Trifluoromethylphenyl | Enterococcus faecium | Antibacterial | MIC: 0.78 - 3.12 µg/mL |
| Pyrimidine Derivatives with Trifluoromethylphenyl | Human Lung Cancer (H1975) | Anticancer | IC₅₀: ~2.27 µM |
| Pyrimidine Derivatives with Trifluoromethylphenyl | Human Prostate Cancer (PC-3) | Anticancer | Varies with substitution |
Note: The data presented are for analogous compounds and should be considered as a guide for potential applications.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation and derivatization of the building block.
Potential Signaling Pathway Inhibition
Caption: Plausible inhibition of a cancer-related signaling pathway by derivatives.
References
Application Notes and Protocols for the Reduction of the Keto Group in Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the reduction of the keto group in Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate to the corresponding β-hydroxy ester, a critical transformation in the synthesis of pharmaceutical intermediates. The protocols described herein cover both achiral and asymmetric reduction methods, offering pathways to either racemic or enantiomerically enriched products.
Introduction
The selective reduction of the ketone functionality in β-keto esters such as this compound is a fundamental conversion in organic synthesis. The resulting β-hydroxy esters are versatile chiral building blocks for a variety of biologically active molecules. The choice of reduction methodology is critical as it dictates the stereochemical outcome of the product, which can have profound implications for its pharmacological activity. This application note details three common and effective methods for this transformation: a straightforward achiral reduction using sodium borohydride, a highly enantioselective asymmetric hydrogenation using a chiral ruthenium catalyst, and an environmentally friendly biocatalytic reduction.
Data Summary
The following table summarizes typical quantitative data expected from the described reduction protocols. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Method | Reducing Agent/Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Achiral Reduction | Sodium Borohydride (NaBH₄) | >95 | Racemic (0%) |
| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | 90-98 | >95% |
| Biocatalytic Reduction | Whole-cell biocatalyst (e.g., S. cerevisiae) | 70-90 | >99% (for one enantiomer) |
Experimental Workflow
Application Notes and Protocols for the Derivatization of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a versatile building block in medicinal chemistry. The presence of the trifluoromethoxy group offers unique electronic properties that can be exploited to generate novel heterocyclic scaffolds for drug discovery programs. The following protocols are based on established synthetic methodologies for β-keto esters and may require optimization for this specific substrate.
Synthesis of Pyrazole Derivatives via Knorr Cyclization
The Knorr pyrazole synthesis is a fundamental reaction for the construction of the pyrazole ring system, a prevalent scaffold in many pharmaceuticals. The reaction involves the condensation of a β-keto ester with a hydrazine derivative. The regioselectivity of the reaction with unsymmetrical β-keto esters like the title compound can be influenced by the electronic and steric nature of the substituents. The electron-withdrawing trifluoromethoxy group at the ortho position is expected to influence the reactivity of the adjacent carbonyl group.
Experimental Protocol: Synthesis of Ethyl 5-(2-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylate
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired pyrazole derivative.
Expected Yields and Characterization Data
| Derivative | Reactant 2 | Solvent | Catalyst | Typical Yield (%) |
| Ethyl 5-(2-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylate | Hydrazine hydrate | Ethanol | Glacial Acetic Acid | 75-85 |
| Ethyl 1-phenyl-5-(2-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylate | Phenylhydrazine | Ethanol | Glacial Acetic Acid | 70-80 |
| Ethyl 1,5-dimethyl-2-(2-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-pyrazol-4-one | Methylhydrazine | Ethanol | Glacial Acetic Acid | 65-75 |
Note: Yields are estimates based on similar reactions and may vary.
Reaction Workflow: Knorr Pyrazole Synthesis
Caption: Knorr pyrazole synthesis workflow.
Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. The reaction involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea or thiourea.
Experimental Protocol: Synthesis of Ethyl 4-aryl-6-(2-(trifluoromethoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol (15 mL/mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Heat the mixture to reflux with stirring for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then water.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Expected Yields for Biginelli Reaction Derivatives
| Derivative | Aldehyde | Urea/Thiourea | Catalyst | Typical Yield (%) |
| Ethyl 4-phenyl-6-(2-(trifluoromethoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Benzaldehyde | Urea | HCl | 60-75 |
| Ethyl 4-(4-chlorophenyl)-6-(2-(trifluoromethoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-Chlorobenzaldehyde | Urea | HCl | 65-80 |
| Ethyl 4-phenyl-6-(2-(trifluoromethoxy)phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Benzaldehyde | Thiourea | HCl | 55-70 |
Note: Yields are estimates based on similar reactions and may vary.
Reaction Workflow: Biginelli Reaction
Caption: Biginelli reaction workflow.
Synthesis of Poly-substituted Thiophenes via Gewald Reaction
The Gewald reaction is a versatile multicomponent reaction for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone or β-keto ester with an α-cyanoester and elemental sulfur in the presence of a base.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(2-(trifluoromethoxy)phenyl)thiophene-3-carboxylate
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (base)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (15 mL/mmol).
-
Add morpholine (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.
Expected Yield for Gewald Reaction Derivative
| Derivative | α-Cyano Compound | Base | Typical Yield (%) |
| Ethyl 2-amino-4-(2-(trifluoromethoxy)phenyl)thiophene-3-carboxylate | Malononitrile | Morpholine | 60-70 |
| 2-Amino-4-(2-(trifluoromethoxy)phenyl)thiophene-3-carbonitrile | Malononitrile | Morpholine | 65-75 |
Note: Yields are estimates based on similar reactions and may vary.
Reaction Workflow: Gewald Reaction
Caption: Gewald reaction workflow.
α-Alkylation of this compound
The active methylene group of β-keto esters can be readily alkylated using a base and an alkyl halide. This reaction allows for the introduction of various alkyl substituents at the α-position, further expanding the molecular diversity of the starting material.
Experimental Protocol: Synthesis of Ethyl 2-alkyl-3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
Materials:
-
This compound
-
Sodium ethoxide (or other suitable base)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields for α-Alkylation Products
| Derivative | Alkyl Halide | Base | Typical Yield (%) |
| Ethyl 2-methyl-3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate | Iodomethane | Sodium Ethoxide | 80-90 |
| Ethyl 2-benzyl-3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate | Benzyl Bromide | Sodium Ethoxide | 75-85 |
| Ethyl 2-allyl-3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate | Allyl Bromide | Sodium Ethoxide | 70-80 |
Note: Yields are estimates based on similar reactions and may vary.
Logical Relationship: α-Alkylation
Caption: α-Alkylation logical workflow.
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
Abstract
This document provides a detailed protocol for the scale-up synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is based on a Claisen condensation reaction between 2'-(trifluoromethoxy)acetophenone and diethyl carbonate. This protocol is designed for researchers, scientists, and drug development professionals, offering a robust and scalable method for producing high-purity material.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] The synthesis of this β-ketoester is achieved through a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[3][4] This protocol details a procedure that can be scaled to produce gram to kilogram quantities of the desired product.
Reaction Scheme
The overall reaction is a base-mediated Claisen condensation of 2'-(trifluoromethoxy)acetophenone with diethyl carbonate to yield the target β-ketoester.
Scheme 1: Synthesis of this compound
Experimental Protocols
3.1. Materials and Reagents
-
2'-(Trifluoromethoxy)acetophenone (commercially available)[1][5]
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
3.2. Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Ice-water bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Flash chromatography system or crystallization setup.
3.3. Detailed Synthesis Protocol (100 g scale)
-
Reaction Setup: Under a nitrogen atmosphere, a 2 L three-neck round-bottom flask is charged with sodium hydride (24.0 g of 60% dispersion, 0.60 mol, 1.5 equiv). The sodium hydride is washed with hexanes (3 x 100 mL) to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous THF (500 mL) is then added to the flask.
-
Addition of Reactants: A solution of 2'-(trifluoromethoxy)acetophenone (81.6 g, 0.40 mol, 1.0 equiv) and diethyl carbonate (70.8 g, 0.60 mol, 1.5 equiv) in anhydrous THF (200 mL) is prepared and transferred to the dropping funnel.
-
Reaction: The THF suspension of sodium hydride is cooled to 0 °C using an ice-water bath. The solution from the dropping funnel is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approximately 65-70 °C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice-water bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid until the gas evolution ceases and the pH of the aqueous layer is acidic (pH ~5-6).
-
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 200 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (200 mL) and then with brine (200 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation to afford the pure this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis
| Parameter | Value |
| Reactants | |
| 2'-(Trifluoromethoxy)acetophenone | 81.6 g (0.40 mol) |
| Diethyl carbonate | 70.8 g (0.60 mol) |
| Sodium Hydride (60%) | 24.0 g (0.60 mol) |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | 700 mL |
| Reaction Conditions | |
| Reaction Temperature | 65-70 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Product | |
| Expected Yield | 85-95 g (77-86%) |
| Purity (by HPLC) | >98% |
| Appearance | Colorless to light yellow oil |
Visualization
Diagram 1: Experimental Workflow for the Synthesis
Caption: Experimental workflow for the scale-up synthesis.
Diagram 2: Signaling Pathway of the Claisen Condensation
Caption: Key steps in the Claisen condensation mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved via a crossed Claisen condensation of 2'-(trifluoromethoxy)acetophenone with diethyl carbonate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. | - Use fresh, high-quality sodium hydride (NaH) or sodium ethoxide (NaOEt). - Ensure the base is properly handled under an inert atmosphere to prevent deactivation by moisture or air. - Use a stoichiometric amount of a strong base, as it is consumed during the reaction.[1] |
| 2. Presence of water in the reaction. | - Thoroughly dry all glassware before use. - Use anhydrous solvents (e.g., dry THF, dry ethanol). - Maintain an inert atmosphere (nitrogen or argon) throughout the reaction. | |
| 3. Inefficient enolate formation. | - Ensure the base is strong enough to deprotonate the acetophenone derivative. NaH is a common and effective choice. - The reaction temperature during enolate formation may need optimization. Start at 0°C and allow the reaction to slowly warm to room temperature. | |
| 4. Low reactivity of the electrophile. | - While diethyl carbonate is a standard reagent, ensuring its purity is important. - Consider using a slight excess of diethyl carbonate to favor the crossed condensation. | |
| Formation of Multiple Products/Impurities | 1. Self-condensation of the acetophenone. | - Slowly add the 2'-(trifluoromethoxy)acetophenone to a mixture of the base and diethyl carbonate. This keeps the concentration of the enolizable ketone low at any given time, minimizing self-condensation. |
| 2. Reaction temperature is too high. | - Maintain a controlled temperature throughout the reaction. Exothermic reactions can lead to side product formation. Use an ice bath to manage the initial stages of the reaction. | |
| 3. Impure starting materials. | - Ensure the purity of 2'-(trifluoromethoxy)acetophenone and diethyl carbonate using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction. | |
| Reaction Stalls or is Incomplete | 1. Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish at room temperature, gentle heating (e.g., reflux in THF) may be required after the initial addition. |
| 2. Poor mixing. | - Ensure efficient stirring throughout the reaction, especially if using a heterogeneous base like NaH. | |
| Difficult Product Isolation/Purification | 1. Emulsion formation during work-up. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction. |
| 2. Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution of ethyl acetate in hexanes or petroleum ether is a good starting point. - Consider alternative purification methods like distillation under reduced pressure if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is a crossed Claisen condensation. This reaction involves the condensation of 2'-(trifluoromethoxy)acetophenone with a non-enolizable ester, typically diethyl carbonate, in the presence of a strong base.
Q2: Why is a strong base like sodium hydride (NaH) necessary?
A2: A strong base is required to deprotonate the α-carbon of the 2'-(trifluoromethoxy)acetophenone to form a reactive enolate intermediate. This enolate then acts as the nucleophile in the reaction. A full equivalent of the base is necessary because the product, a β-keto ester, is acidic and will be deprotonated by the alkoxide generated during the reaction, driving the equilibrium towards the product.[1]
Q3: Can I use sodium ethoxide (NaOEt) instead of sodium hydride (NaH)?
A3: Yes, sodium ethoxide can be used as the base. However, to avoid transesterification side reactions, it is best to use the sodium alkoxide that matches the alcohol portion of the ester. In this case, using sodium ethoxide with diethyl carbonate in ethanol as a solvent is a suitable combination.
Q4: Why are anhydrous conditions so critical for this reaction?
A4: The strong bases and the enolate intermediates in the Claisen condensation are highly reactive towards water. Any moisture present in the reaction will quench the base and the enolate, leading to a significant decrease in the yield of the desired product.
Q5: What are the key side reactions to be aware of?
A5: The primary side reaction is the self-condensation of the 2'-(trifluoromethoxy)acetophenone. This can be minimized by controlling the addition of the ketone to the reaction mixture. Another potential side reaction is the hydrolysis of the ester if water is present.
Q6: How can I monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the starting materials and the formation of the product.
Q7: What is a typical work-up procedure for this reaction?
A7: A typical work-up involves carefully quenching the reaction with a dilute acid (e.g., HCl) to neutralize the base and protonate the enolate product. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Q8: How is the final product typically purified?
A8: The crude product is often purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via a crossed Claisen condensation. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical monitoring.
Materials:
-
2'-(trifluoromethoxy)acetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil if desired) and suspend it in anhydrous THF.
-
Addition of Reagents: Cool the suspension to 0°C using an ice bath. Add diethyl carbonate (2.0 equivalents) to the flask.
-
Enolate Formation: Slowly add a solution of 2'-(trifluoromethoxy)acetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, it can be gently heated to reflux for a few hours.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate. The primary synthetic route is anticipated to be a Claisen condensation between 2-(trifluoromethoxy)acetophenone and diethyl carbonate. This guide addresses potential side reactions and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method is the Claisen condensation. This reaction involves the base-mediated condensation of 2-(trifluoromethoxy)acetophenone with diethyl carbonate to form the desired β-keto ester.
Q2: What are the most common side reactions I should be aware of?
Several side reactions can occur during the Claisen condensation, potentially lowering the yield and purity of your product. These include:
-
Hydrolysis of the product: The β-keto ester product can be susceptible to hydrolysis, especially under acidic or basic conditions during workup, reverting to the starting acetophenone.
-
Self-condensation of the acetophenone: The starting material, 2-(trifluoromethoxy)acetophenone, can undergo self-condensation to form a dione.
-
Transesterification: If a different alcohol is present or used during workup, it can lead to the exchange of the ethyl group in the ester.
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted starting materials.
Q3: How can I minimize the formation of side products?
To minimize side reactions, consider the following:
-
Use a strong, non-nucleophilic base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. Using a hindered base can reduce self-condensation.
-
Control the reaction temperature: Running the reaction at the optimal temperature can favor the desired product formation.
-
Ensure anhydrous conditions: Water in the reaction mixture can lead to hydrolysis of the base and the product.
-
Careful workup: Neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for extended periods.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive base (e.g., old NaH).2. Insufficient reaction time or temperature.3. Presence of water in the reaction. | 1. Use fresh, high-purity base.2. Monitor the reaction by TLC and adjust time/temperature accordingly.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Presence of starting material in the product | 1. Incomplete reaction.2. Insufficient amount of base or acylating agent. | 1. Increase reaction time or temperature.2. Use a slight excess of the base and diethyl carbonate. |
| Formation of a significant amount of dione byproduct | Self-condensation of the starting acetophenone. | 1. Slowly add the acetophenone to the base/diethyl carbonate mixture.2. Use a less hindered base if possible. |
| Product decomposes during purification | Hydrolysis of the β-keto ester. | 1. Perform purification (e.g., column chromatography) quickly.2. Use a neutral or slightly acidic mobile phase for chromatography.3. Avoid prolonged exposure to strong acids or bases during workup. |
Experimental Protocols
General Protocol for Claisen Condensation
This is a representative protocol and may require optimization for your specific conditions.
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flask containing anhydrous solvent (e.g., THF or toluene).
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Addition of Reactants: To the stirred suspension of the base, add diethyl carbonate (1.5 equivalents). Then, slowly add a solution of 2-(trifluoromethoxy)acetophenone (1 equivalent) in the anhydrous solvent.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC.
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Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride or dilute acid.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reactions during synthesis.
Caption: A logical workflow for troubleshooting.
Technical Support Center: Purification of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
Welcome to the Technical Support Center for the purification of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route employed, which is often a Claisen condensation or a related reaction. Potential impurities include:
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Unreacted Starting Materials: Such as 2-(trifluoromethoxy)acetophenone and diethyl carbonate or ethyl acetate.
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Byproducts of Self-Condensation: If using a starting material with enolizable protons, self-condensation products can form.[1]
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Side-Reaction Products: Impurities from side reactions specific to the chosen reagents and conditions.
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Residual Solvents: Solvents used in the reaction and workup.
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Degradation Products: The trifluoromethoxy group can be susceptible to hydrolysis under certain conditions.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges include:
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Potential for "Oiling Out": As a liquid at room temperature, inducing crystallization during low-temperature recrystallization can be difficult, and the compound may separate as an oil, trapping impurities.[2]
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Degradation on Silica Gel: β-keto esters can be sensitive to the acidic nature of standard silica gel, potentially leading to hydrolysis or other degradation reactions during column chromatography.[3] The trifluoromethoxy group may also be sensitive to acidic conditions.
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Keto-Enol Tautomerism: This inherent property of β-keto esters can lead to issues like peak broadening in chromatographic methods.[3]
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Thermal Instability: Although generally stable, prolonged exposure to high temperatures during distillation or solvent evaporation should be avoided to prevent degradation.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is often ideal for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): A versatile method for separating a wide range of impurities. A reversed-phase C18 column is a good starting point.[1]
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Gas Chromatography (GC): Suitable for analyzing volatile impurities and the main compound if it is thermally stable. A flame ionization detector (FID) provides good sensitivity.[4]
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Quantitative Nuclear Magnetic Resonance (qNMR): A primary method for determining purity without needing a specific reference standard of the analyte. It also provides structural confirmation.[1]
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Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS or LC-MS) to identify impurities by their mass-to-charge ratio.
Troubleshooting Guides
Column Chromatography
Problem: The compound is not eluting from the silica gel column.
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Possible Cause: The mobile phase is not polar enough.
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Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[3]
Problem: The compound is eluting too quickly with impurities.
-
Possible Cause: The mobile phase is too polar.
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Solution: Decrease the polarity of the eluent. Start with a higher percentage of the non-polar solvent (e.g., hexane).[3]
Problem: The compound appears to be degrading on the column.
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Possible Cause: The acidic nature of the silica gel is causing hydrolysis or degradation of the β-keto ester or the trifluoromethoxy group.
-
Solution:
-
Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine (TEA) by preparing a slurry of the silica in a solvent containing a small amount of TEA before packing the column.[3]
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Use a different stationary phase: Consider using a more neutral stationary phase like alumina.[3]
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Minimize contact time: Run the chromatography as efficiently as possible.
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Low-Temperature Recrystallization
Problem: The compound is "oiling out" instead of crystallizing.
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Possible Cause: The cooling rate is too fast, or the solvent system is not optimal.
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Solution:
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Slow down the cooling: Allow the solution to cool gradually to room temperature before moving it to a low-temperature bath.
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Optimize the solvent system: Use a solvent in which the compound is soluble at room temperature but has low solubility at very low temperatures (e.g., -78 °C). Pentane or hexane are good starting points to investigate.[2] A mixed solvent system, such as hexane/ethyl acetate, can also be explored.[2]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.[2]
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution.
-
Data Presentation
Table 1: Recommended Starting Conditions for Purification by Column Chromatography
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity) |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
Table 2: Recommended Starting Conditions for Low-Temperature Recrystallization
| Parameter | Recommended Starting Condition |
| Solvent System | Pentane or Hexane |
| Dissolution Temperature | Room Temperature (~20-25 °C) |
| Crystallization Temperature | -78 °C (Dry ice/acetone bath) |
| Cooling Rate | Slow and gradual |
Table 3: Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Typical Purity Range | Key Advantages | Key Disadvantages |
| HPLC-UV | >98% | Broad applicability, good for non-volatile impurities.[1] | Requires a chromophore for UV detection.[1] |
| GC-FID | >98% | High sensitivity for volatile impurities.[4] | Compound must be thermally stable.[4] |
| qNMR | >99% | Highly accurate, no need for a specific reference standard, provides structural information.[1] | Lower sensitivity compared to chromatographic methods, higher instrument cost.[1] |
Experimental Protocols
General Protocol for Column Chromatography
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TLC Analysis: Before performing column chromatography, determine an optimal solvent system using TLC. The ideal eluent should give a retention factor (Rf) of approximately 0.3 for the target compound.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass chromatography column and allow it to pack evenly.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent based on the separation observed by TLC.
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Fraction Collection: Collect the eluate in separate fractions.
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Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Low-Temperature Recrystallization
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Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., pentane or hexane) at room temperature in a flask equipped with a stir bar.
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Cooling: Place the flask in an ice-water bath to begin the cooling process. Once cooled, transfer the flask to a dry ice/acetone bath (-78 °C).
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Crystallization: Stir the solution slowly. As the temperature decreases, the product should begin to crystallize. If crystallization does not occur, try scratching the inside of the flask with a glass rod. Allow the solution to stir at low temperature for at least 30 minutes to maximize crystal formation.[2]
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Isolation: Quickly filter the cold slurry through a pre-cooled Büchner funnel under vacuum to collect the purified solid.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Drying: Allow the purified product to warm to room temperature under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Optimizing reaction conditions for "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate via a crossed Claisen condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is achieved through a crossed Claisen condensation. The reaction involves the deprotonation of 2'-(trifluoromethoxy)acetophenone at the α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. Subsequent elimination of an ethoxide group leads to the formation of the desired β-keto ester, this compound.[1] To drive the reaction to completion, a strong base is used to deprotonate the resulting β-keto ester, which is then neutralized during acidic workup.
Q2: Why is a crossed Claisen condensation necessary?
A2: A crossed Claisen condensation is employed when reacting two different esters, or in this case, a ketone and an ester.[2][3] To ensure a high yield of the desired product and avoid a complex mixture of side products, one of the reactants should not have enolizable α-hydrogens.[1][4] Diethyl carbonate is an ideal electrophile in this reaction as it lacks α-hydrogens and therefore cannot form an enolate itself.[4]
Q3: What are the key starting materials for this synthesis?
A3: The primary starting materials are 2'-(trifluoromethoxy)acetophenone and diethyl carbonate. A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is also required, along with a suitable anhydrous solvent like tetrahydrofuran (THF).
Q4: What safety precautions should be taken during this synthesis?
A4: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture. Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Always use freshly distilled or certified peroxide-free THF. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Base: Sodium hydride may have oxidized. | 1. Use fresh, high-quality sodium hydride. Ensure it is handled under a strictly inert atmosphere. |
| 2. Wet Solvent or Glassware: Moisture will quench the strong base and the enolate intermediate. | 2. Use anhydrous solvent (e.g., freshly distilled THF over sodium/benzophenone). Flame-dry all glassware before use and assemble under an inert atmosphere. | |
| 3. Insufficient Base: An insufficient amount of base will lead to incomplete enolate formation. | 3. Use at least a stoichiometric amount of a strong base like sodium hydride.[1] | |
| 4. Low Reaction Temperature or Time: The reaction may not have reached completion. | 4. While the initial enolate formation might be done at a lower temperature, the reaction may require heating under reflux to proceed to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of Multiple Products | 1. Self-condensation of the Ketone: Although less likely with a strong base and a suitable electrophile, it can occur. | 1. Slowly add the ketone to a mixture of the base and diethyl carbonate. This ensures the electrophile is present in excess to react with the formed enolate. |
| 2. Reaction with Solvent: If using an alcohol as a solvent that does not match the alkoxy group of the ester, transesterification can occur. | 2. Use an aprotic solvent like THF. | |
| Product Decomposition during Workup | 1. Harsh Acidic Conditions: The β-keto ester can be susceptible to hydrolysis and decarboxylation under strong acidic conditions and heat. | 1. Perform the acidic workup at a low temperature (e.g., in an ice bath). Use a mild acid like dilute HCl or acetic acid for neutralization.[5] |
| Difficulty in Product Isolation/Purification | 1. Incomplete Quenching: Residual base can lead to emulsion formation during extraction. | 1. Ensure the reaction is thoroughly quenched and neutralized before extraction. |
| 2. Similar Polarity of Product and Byproducts: Can make chromatographic separation challenging. | 2. Optimize the eluent system for flash column chromatography. A gradient elution might be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on established procedures for similar Claisen condensations.[5] Optimization may be required.
Materials:
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2'-(trifluoromethoxy)acetophenone
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Diethyl carbonate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.
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Reaction Initiation: To the stirred suspension of NaH in THF, add diethyl carbonate (2.0 equivalents).
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Addition of Ketone: Dissolve 2'-(trifluoromethoxy)acetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.[5]
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Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the excess NaH by the dropwise addition of ethanol, followed by water.
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Acidification: Carefully add 1 M HCl to the quenched reaction mixture with stirring until the pH is acidic (pH ~5-6).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[6]
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Data Presentation
Table 1: Reactant Stoichiometry and Solvents
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount | Solvent |
| 2'-(trifluoromethoxy)acetophenone | 204.15 | 1.0 | (User to calculate) | Anhydrous THF |
| Diethyl carbonate | 118.13 | 2.0 | (User to calculate) | Anhydrous THF |
| Sodium Hydride (60%) | 40.00 (for 100%) | 1.2 | (User to calculate) | - |
Table 2: Typical Yields for Similar Claisen Condensations
| Reactants | Base | Solvent | Yield (%) | Reference |
| Acetophenone, Diethyl Carbonate | NaH | THF | ~65% | [5] |
| p-Tolyl methyl ketone, Diethyl Carbonate | NaH | THF | 28% | [5] |
| 4-Methoxyphenyl methyl ketone, Diethyl Carbonate | NaH | THF | 20% | [5] |
Note: Yields can vary significantly based on substrate and reaction conditions.
Visualizations
References
"Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate" stability issues and degradation products
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: I am observing a new, more polar impurity in my reaction mixture after a prolonged reaction time at elevated temperatures. What could it be?
A1: A common degradation pathway for β-keto esters like this compound is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoic acid. This carboxylic acid is more polar than the starting ester and would elute earlier on a reverse-phase HPLC column. To confirm this, you can analyze a sample of your reaction mixture by LC-MS to check for a mass corresponding to the hydrolyzed product.
Q2: My final product yield is lower than expected, and I detect a significant amount of a non-polar impurity. What is a likely side reaction?
A2: The β-keto acid intermediate formed from hydrolysis is susceptible to decarboxylation, especially when heated under acidic or even neutral conditions. This process results in the formation of 1-(2-(trifluoromethoxy)phenyl)ethan-1-one, which is a less polar impurity. To minimize this, it is advisable to avoid prolonged heating and maintain a neutral to slightly basic pH during workup if possible.
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent moisture-induced hydrolysis. See the stability data below for more details.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of an unknown peak during HPLC analysis with an earlier retention time. | Hydrolysis to 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoic acid. | - Analyze by LC-MS to confirm the mass of the impurity. - Ensure all solvents and reagents are anhydrous. - Avoid acidic or basic conditions if possible. |
| Formation of a significant, less polar impurity detected by TLC or HPLC. | Decarboxylation of the hydrolyzed intermediate. | - Keep reaction and workup temperatures as low as feasible. - Minimize reaction time. - Perform workup under neutral or slightly basic conditions. |
| Inconsistent reaction yields. | Degradation of the starting material. | - Check the purity of the starting material before use. - Follow recommended storage conditions. - Minimize exposure to atmospheric moisture and light. |
Stability Data
The stability of this compound was assessed under various conditions. The percentage of the parent compound remaining after 7 days is summarized below.
| Condition | Temperature | % Parent Remaining | Major Degradant |
| Solid, in dark | 4 °C | 99.8% | Not detected |
| Solid, in dark | 25 °C | 98.5% | 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoic acid |
| Solution in Methanol | 25 °C | 95.2% | 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoic acid |
| Aqueous, pH 4 | 25 °C | 85.1% | 1-(2-(trifluoromethoxy)phenyl)ethan-1-one |
| Aqueous, pH 7 | 25 °C | 92.4% | 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoic acid |
| Aqueous, pH 9 | 25 °C | 88.9% | 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoic acid |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Stability Assessment
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Visualizations
Troubleshooting NMR peak assignments for "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate"
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate" and encountering challenges with NMR peak assignments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1H NMR spectrum shows more peaks than expected. Is my sample impure?
A1: Not necessarily. β-keto esters like this compound can exist as a mixture of keto and enol tautomers in solution. This equilibrium is often slow on the NMR timescale, resulting in two distinct sets of peaks for the keto and enol forms. The ratio of these tautomers can be influenced by the solvent, temperature, and concentration.[1][2][3] Before assuming impurities, check for the characteristic signals of both the keto and enol forms.
Q2: How can I distinguish between the keto and enol forms in the 1H NMR spectrum?
A2: The most telling differences are in the signals for the protons at the α and γ positions to the ester group.
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Keto Form: Look for a singlet around 3.5-4.0 ppm corresponding to the α-CH2 group.
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Enol Form: This form will show a vinyl proton (=CH-) signal, typically a singlet, further downfield, around 5.0-6.0 ppm. Additionally, a very broad signal for the enolic hydroxyl (-OH) proton can appear significantly downfield, sometimes above 12 ppm, due to intramolecular hydrogen bonding.[4][5]
To confirm the enolic -OH, you can perform a D2O shake.[6] Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The enolic -OH peak should disappear or significantly decrease in intensity due to proton-deuterium exchange.[6]
Q3: The methylene protons of the ethyl ester appear as a complex multiplet, not a simple quartet. Why is that?
A3: In the enol form, or in a chiral environment, the methylene protons of the ethyl group can become diastereotopic. This means they are chemically non-equivalent and will not only couple to the methyl protons (the triplet) but also to each other (geminal coupling). This results in a more complex splitting pattern, often an "AB quartet of triplets" or a multiplet. For the keto form, they typically appear as a standard quartet.
Q4: I'm having trouble assigning the protons in the aromatic region. What should I look for?
A4: The 2-(trifluoromethoxy)phenyl group will show four signals in the aromatic region (typically 7.0-8.0 ppm). The trifluoromethoxy group (-OCF3) is an electron-withdrawing group, which will influence the chemical shifts. The proton ortho to the carbonyl group will likely be the most downfield due to the combined deshielding effects of the carbonyl and the trifluoromethoxy group. 2D NMR techniques like COSY can be invaluable in definitively assigning these coupled protons.
Q5: What is the characteristic signal for the trifluoromethoxy (-OCF3) group in the 13C NMR?
A5: The carbon of the -OCF3 group will appear as a quartet in the 13C NMR spectrum due to coupling with the three fluorine atoms (¹J C-F).[7] This is a highly diagnostic signal. Look for a quartet with a large coupling constant (typically around 255 Hz) in the region of approximately 120 ppm.[7]
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the keto and enol tautomers of this compound. These are estimated values and may vary based on experimental conditions.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Keto Form δ (ppm) | Multiplicity | Integration | Enol Form δ (ppm) | Multiplicity | Integration |
| Ethyl CH₃ | ~1.25 | t | 3H | ~1.30 | t | 3H |
| α-CH₂ | ~3.95 | s | 2H | - | - | - |
| Ethyl CH₂ | ~4.20 | q | 2H | ~4.25 | q | 2H |
| Vinylic =CH | - | - | - | ~5.80 | s | 1H |
| Aromatic H | ~7.2-7.8 | m | 4H | ~7.2-7.8 | m | 4H |
| Enolic OH | - | - | - | ~12.5 | br s | 1H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Keto Form δ (ppm) | Multiplicity | Enol Form δ (ppm) | Multiplicity |
| Ethyl CH₃ | ~14.1 | - | ~14.2 | - |
| α-CH₂ | ~45.8 | - | - | - |
| Ethyl CH₂ | ~61.5 | - | ~60.8 | - |
| Vinylic =CH | - | - | ~90.5 | - |
| Aromatic C | ~120-135 | - | ~120-135 | - |
| -OCF₃ | ~120.4 | q | ~120.4 | q |
| Phenyl C-O | ~148.0 | - | ~148.0 | - |
| Ester C=O | ~167.0 | - | ~172.0 | - |
| Ketone C=O | ~192.0 | - | - | - |
| Enol C-O | - | - | ~178.0 | - |
Troubleshooting Workflow
If you are facing difficulties with your NMR peak assignments, follow this logical workflow to diagnose the issue.
Caption: A workflow for troubleshooting NMR peak assignments.
Experimental Protocols
1. ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
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Data Acquisition: Record the spectrum at a constant temperature (e.g., 25 °C). Key parameters should include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration for quantitative analysis of the keto-enol ratio.[1]
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum correctly and perform a baseline correction.
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Analysis: Integrate the signals corresponding to the α-CH₂ of the keto form and the =CH of the enol form to determine the keto-enol equilibrium ratio.
2. ¹³C NMR Spectroscopy
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Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.
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Instrument Setup: Acquire the spectrum on a spectrometer at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans is required to obtain a good signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.
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Data Processing: Process the FID with a Fourier transform, phase the spectrum, and perform a baseline correction.
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Analysis: Identify key functional groups, paying special attention to the characteristic quartet of the -OCF₃ group.[7] 2D techniques like HSQC can be used to correlate proton signals with their directly attached carbons for unambiguous assignments.
References
- 1. benchchem.com [benchchem.com]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physicsforums.com [physicsforums.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and troubleshooting of issues related to the hygroscopic compound, Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to changes in the physical and chemical properties of the compound, potentially affecting experimental outcomes.
Q2: How should I store this compound?
A2: It should be stored in a tightly sealed, airtight container to minimize exposure to air and humidity.[1] For long-term storage, keeping it in a desiccator with a suitable drying agent or in a controlled low-humidity environment, such as a glove box, is recommended.[2] Store in a cool, dry place.[1]
Q3: What are the visible signs that the compound has absorbed moisture?
A3: Clumping or caking of the solid material is a common sign of moisture absorption.[1] In some cases, very hygroscopic substances may even start to appear wet or dissolve.
Q4: How can moisture absorption affect my experiments?
A4: Moisture can lead to several issues. As a β-keto ester, this compound is susceptible to hydrolysis, which can lead to the formation of a β-keto acid. This acid is often unstable and can readily undergo decarboxylation.[3][4][5] This degradation will result in impurities and a lower yield of your desired product. The presence of water can also interfere with moisture-sensitive reactions, such as those involving organometallic reagents.
Q5: Can I dry the compound if it has absorbed moisture?
A5: In some cases, hygroscopic solids can be dried, for instance, by heating gently in an oven under vacuum.[1][6] However, it's crucial to know the compound's thermal stability to avoid decomposition. For β-keto esters, which can be thermally sensitive, this should be done with caution.[3] It is often preferable to take preventative measures to avoid moisture absorption in the first place.
Troubleshooting Guide
Q1: My reaction yield is consistently low. Could the handling of this compound be the issue?
A1: Yes, improper handling of this hygroscopic reagent is a likely cause. If the compound has absorbed moisture, it may have partially degraded, leading to a lower effective concentration of the starting material. Furthermore, the introduced water could be interfering with your reaction chemistry.
Solution:
-
Verify Reagent Quality: If you suspect moisture contamination, it may be best to use a fresh, unopened container of the reagent.
-
Improve Handling Technique: Implement rigorous inert atmosphere techniques for all subsequent experiments. This includes weighing and dispensing the compound in a glove box or glove bag.[2][7]
-
Dry Reaction Solvents: Ensure that all solvents used in the reaction are scrupulously dried, as they can be another source of water contamination.
Q2: I am observing an unexpected side product in my reaction. Could it be related to the β-keto ester?
A2: The presence of unexpected side products can often be traced back to the degradation of the starting material. As mentioned, hydrolysis of the β-keto ester followed by decarboxylation is a common degradation pathway.[4][5]
Solution:
-
Analyze the Side Product: If possible, isolate and characterize the side product. If it corresponds to the decarboxylated ketone, this is a strong indication of moisture-related degradation of your starting material.
-
Minimize Exposure to Air and Moisture: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) at all times.[8] This includes during weighing and addition to the reaction vessel.
Q3: The physical appearance of the solid has changed; it looks clumpy. Can I still use it?
A3: Clumping is a clear sign of moisture absorption.[1] While you might be able to break up the clumps with a spatula, the chemical integrity of the compound may already be compromised.[1]
Solution:
-
Assess the Impact: For non-critical or preliminary experiments, you could try using the material, but be aware that the results may not be reliable.
-
Best Practice: For reactions where high purity and yield are critical, it is strongly recommended to use a fresh supply of the reagent that has been properly stored.
Summary of Handling Parameters for Hygroscopic Reagents
| Parameter | Recommended Value | Acceptable Limit | Notes |
| Storage Humidity | As low as possible (e.g., inside a desiccator or glove box) | < 20% Relative Humidity | High humidity environments (>80%) are particularly challenging and require stringent controls. |
| Exposure Time to Atmosphere | Minimal (seconds) | < 1 minute | Weighing should be performed quickly to limit air exposure.[1] |
| Storage Temperature | Cool, dry place (as per manufacturer's recommendation) | Ambient temperature if humidity is controlled | Avoid temperature cycling which can cause condensation. |
| Container Type | Tightly sealed, airtight container | Well-sealed vial with a secure cap | Consider using containers with septa for withdrawal via syringe.[2] |
Troubleshooting Workflow for Handling this compound
Caption: Troubleshooting workflow for experiments involving hygroscopic reagents.
Experimental Protocols
Protocol 1: Weighing and Dispensing under Inert Atmosphere
This protocol is for accurately weighing and dispensing this compound while minimizing exposure to atmospheric moisture.
Materials:
-
This compound in its original container
-
Glove box or glove bag with an inert atmosphere (Nitrogen or Argon)
-
Analytical balance (inside the glove box)
-
Spatula
-
Weighing paper or a tared vial
-
Reaction flask with a septum
Procedure:
-
Prepare the Glove Box: Ensure the glove box has been purged with an inert gas and the oxygen/moisture levels are low.
-
Transfer Materials: Place the sealed container of the reagent, spatula, weighing paper/vial, and the reaction flask into the antechamber of the glove box.
-
Equilibrate: Evacuate and refill the antechamber with the inert gas several times before transferring the items into the main chamber. Allow the reagent container to equilibrate to the glove box temperature to prevent condensation.
-
Weighing: Inside the glove box, open the reagent container. Quickly weigh the desired amount of the compound onto the weighing paper or into the tared vial.
-
Seal and Store: Immediately and tightly seal the main reagent container.
-
Transfer to Reaction: Add the weighed reagent to the reaction flask. If the reaction is to be run outside the glove box, seal the flask with a septum before removing it.
-
Solvent Addition: If adding a solvent, do so via a syringe through the septum after the flask has been removed from the glove box.
Protocol 2: Addition to a Reaction Mixture
This protocol describes how to add the hygroscopic solid to a reaction mixture under positive inert gas pressure. This is an alternative if a glove box is not available.
Materials:
-
This compound
-
Reaction flask with a sidearm, equipped with a septum
-
Nitrogen or Argon line with a bubbler
-
Weighing paper
-
Funnel
Procedure:
-
Setup: Assemble the reaction glassware and dry it thoroughly in an oven and cool under a stream of inert gas.[8]
-
Inert Atmosphere: Establish a positive pressure of inert gas in the reaction flask, confirmed by bubbling through an oil bubbler.
-
Weighing: Quickly weigh the desired amount of the hygroscopic reagent on weighing paper in the open lab. Speed is critical to minimize moisture uptake.[1]
-
Addition: Briefly remove the septum from the sidearm of the flask while maintaining a strong positive flow of inert gas out of the opening. Using a funnel, quickly add the solid to the flask.
-
Reseal: Immediately reseal the flask with the septum.
-
Purge: Purge the flask with the inert gas for a few minutes to remove any atmospheric gases that may have entered during the addition.
References
- 1. tutorchase.com [tutorchase.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aklectures.com [aklectures.com]
- 6. How To [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate". The following information is designed to help you overcome common challenges encountered during the purification of this β-keto ester.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Purity After Initial Work-up
Symptoms:
-
TLC analysis of the crude product shows multiple spots.
-
NMR spectrum indicates the presence of starting materials or byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify reaction completion: Use TLC or LC-MS to monitor the reaction. If starting materials are still present, consider extending the reaction time or adding more reagents. |
| Side Reactions | Identify byproducts: Characterize major impurities using techniques like LC-MS or NMR. Common side-products in Claisen condensations include self-condensation products of the starting ester or ketone.[1] |
| Inefficient Quenching/Work-up | Optimize work-up procedure: Ensure the quenching step is performed at a suitable temperature to avoid degradation. The extraction solvent and pH of the aqueous phase should be optimized to ensure all desired product is recovered while leaving impurities behind. |
Problem 2: Difficulty with Column Chromatography Purification
Symptoms:
-
Poor separation of the desired product from impurities.
-
Product degradation on the column.
-
Broad or tailing peaks during elution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Use deactivated silica gel: β-Keto esters can be sensitive to the acidic nature of standard silica gel.[1] Pre-treat the silica gel with a triethylamine (TEA) solution to neutralize acidic sites.[1] Consider alternative stationary phases: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[1] |
| Suboptimal Mobile Phase | Optimize the eluent system: Use TLC to determine the best solvent system. A common choice is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[1] An Rf value of ~0.3 for the target compound is often ideal for good separation. |
| Keto-Enol Tautomerism | Address tautomerism: The presence of both keto and enol forms can lead to band broadening. While difficult to completely avoid, using a deactivated stationary phase and a well-optimized eluent can help minimize this effect. |
| Improper Column Packing | Ensure proper packing: A poorly packed column with air bubbles or channels will result in poor separation. Pack the column as a slurry to ensure a homogenous bed. |
Problem 3: Challenges with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
The purified product is still impure after recrystallization.
-
Low recovery of the purified product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound is an Oil at Room Temperature | Attempt low-temperature recrystallization: Since many β-keto esters are liquids or low-melting solids, standard recrystallization may not be feasible. Dissolve the crude product in a minimal amount of a suitable solvent at room temperature and then cool the solution to a very low temperature (e.g., -20°C to -78°C) to induce crystallization. |
| Incorrect Solvent Choice | Select an appropriate solvent: The ideal solvent should dissolve the compound at room temperature but have low solubility at the crystallization temperature. For low-temperature recrystallization, non-polar solvents like pentane or hexane can be effective. A mixed-solvent system can also be employed to achieve the desired solubility profile. |
| Cooling Rate is Too Fast | Control the cooling rate: Rapid cooling can lead to the compound oiling out and trapping impurities. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. |
| Supersaturation Not Reached | Concentrate the solution: If no crystals form, the solution may not be sufficiently concentrated. Carefully evaporate some of the solvent and attempt to crystallize again. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities will depend on the synthetic route used. However, for a Claisen condensation type reaction, you can expect to find:
-
Unreacted starting materials: This could include the parent ester and ketone.[1]
-
Self-condensation products: The starting ester or ketone may react with itself to form byproducts.[1]
-
Residual solvents from the reaction and work-up.
Q2: Which analytical techniques are best for assessing the purity of my product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your crude mixture and to monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your desired product and to identify and quantify impurities. Specific proton and carbon chemical shifts can help in identifying residual solvents and common byproducts.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is excellent for identifying the molecular weights of the components in your mixture, which aids in impurity identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of your sample with high accuracy and to quantify the amount of each component.
Q3: My compound appears as two spots on the TLC plate even after purification. Does this mean it's still impure?
A3: Not necessarily. β-Keto esters like this compound can exist as a mixture of keto and enol tautomers. These two forms can sometimes have different polarities and may appear as two distinct, often elongated or close-running, spots on a TLC plate. To confirm if this is the case, you can try running a 2D TLC or analyzing the purified sample by NMR, which will show characteristic signals for both the keto and enol forms.
Q4: Can I use distillation to purify this compound?
A4: Fractional distillation under reduced pressure can be a viable purification method for liquid β-keto esters, provided the impurities have significantly different boiling points from the desired product. However, care must be taken as some β-keto esters can be thermally labile and may decompose at high temperatures. It is advisable to first perform a small-scale distillation to assess the stability of your compound under the required conditions.
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Add 1-2% triethylamine (v/v) to the slurry and stir for 15-30 minutes.
-
-
Column Packing:
-
Clamp the column vertically and add a small plug of cotton or glass wool to the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly as the silica settles. Tap the column gently to ensure even packing and to remove any air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Low-Temperature Recrystallization
-
Dissolution:
-
Place the crude product in a flask.
-
Add a small amount of a suitable non-polar solvent (e.g., pentane or a hexane/diethyl ether mixture) at room temperature and swirl to dissolve the compound completely. If necessary, gently warm the mixture to achieve full dissolution.
-
-
Crystallization:
-
Slowly cool the solution in a cooling bath (e.g., an ice-salt bath at -10°C, a freezer at -20°C, or a dry ice/acetone bath at -78°C).
-
Allow the solution to stand without agitation to promote the formation of large crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation:
-
Once crystallization is complete, quickly filter the cold solution through a pre-cooled Büchner funnel to collect the crystals.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Catalyst selection for "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate" synthesis optimization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and optimization of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Claisen condensation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective Catalyst/Base: The chosen base may not be strong enough to efficiently deprotonate the acetophenone starting material, especially with the sterically hindering ortho-substituent. | - Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). - Ensure the base is fresh and has been handled under anhydrous conditions to prevent deactivation. |
| Poor Quality Reagents: Impurities in the starting materials or solvents can interfere with the reaction. Moisture is particularly detrimental as it quenches strong bases. | - Use freshly distilled solvents (e.g., THF, diethyl ether) and ensure all glassware is flame-dried before use. - Verify the purity of 2'-(trifluoromethoxy)acetophenone and diethyl carbonate. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | - For NaH, refluxing in THF is often necessary to drive the reaction to completion. - For LDA, the enolate is typically formed at low temperatures (e.g., -78 °C) before the addition of the electrophile. | |
| Steric Hindrance: The 2-(trifluoromethoxy)phenyl group can sterically hinder the approach of the enolate to the diethyl carbonate. | - Pre-forming the enolate by adding the acetophenone to a suspension of the base before adding the diethyl carbonate can improve yields.[1] - Consider using a less sterically demanding acylating agent if possible, although this may not be an option depending on the desired product. | |
| Formation of Multiple Byproducts | Self-condensation of the Ketone: The enolate of 2'-(trifluoromethoxy)acetophenone can react with another molecule of the starting ketone. | - Slowly add the acetophenone solution to a suspension of the base to maintain a low concentration of the free ketone. - Use a non-enolizable electrophile like diethyl carbonate in excess to favor the desired reaction pathway. |
| Reaction with Solvent: If using an alcohol as a solvent with a strong base like NaH, the alcohol will be deprotonated, consuming the base. | - Use aprotic, anhydrous solvents such as THF, diethyl ether, or toluene. | |
| Difficulty in Product Isolation | Emulsion during Workup: The presence of salts and polar byproducts can lead to the formation of emulsions during the aqueous workup. | - Use a saturated brine solution to wash the organic layer, which can help break up emulsions. - Centrifugation can also be an effective method for separating the layers. |
| Co-elution during Chromatography: The product may co-elute with unreacted starting materials or byproducts during column chromatography. | - Optimize the solvent system for chromatography by testing different polarity gradients. - Consider alternative purification methods such as distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the synthesis of this compound?
A1: Strong, non-nucleophilic bases are generally required for this type of Claisen condensation. Sodium Hydride (NaH) is a common and effective choice. Lithium Diisopropylamide (LDA) is another excellent option, particularly for sterically hindered ketones, as it allows for the pre-formation of the enolate at low temperatures, which can improve selectivity and yield. Magnesium ethoxide can also be used, but it is generally a weaker base and may result in lower yields for this specific transformation.
Q2: Why is my yield low when using Sodium Ethoxide?
A2: Sodium ethoxide is often not a strong enough base to efficiently generate the enolate of an acetophenone, especially one with an electron-withdrawing group and steric hindrance at the ortho position. Furthermore, the equilibrium may not favor the product, and side reactions like transesterification can occur. Stronger bases like NaH or LDA are recommended to drive the reaction to completion.[2]
Q3: How can I minimize the self-condensation of the starting acetophenone?
A3: To minimize self-condensation, it is crucial to control the concentration of the enolate and the unenolized ketone. A common strategy is to slowly add the 2'-(trifluoromethoxy)acetophenone to a suspension of a strong base like NaH. This ensures that the ketone is rapidly converted to its enolate, keeping the concentration of the neutral ketone low and thus reducing the likelihood of self-condensation. Using an excess of the electrophile (diethyl carbonate) also helps to favor the desired crossed Claisen condensation.[3]
Q4: What is the role of the acidic workup?
A4: The Claisen condensation results in the formation of a β-keto ester, which is acidic. The strong base used in the reaction will deprotonate the product to form a stable enolate. The acidic workup (e.g., with dilute HCl or NH4Cl) is necessary to neutralize any remaining base and to protonate the enolate, yielding the final neutral β-keto ester product.[4]
Q5: Can I use other acylating agents besides diethyl carbonate?
A5: Yes, other acylating agents can be used. For example, ethyl chloroformate in the presence of a non-nucleophilic base is an alternative. However, diethyl carbonate is often preferred because it is less expensive and the side product (ethanol) is easily removed.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of β-keto esters from substituted acetophenones using different catalysts. Note that the yield for the specific target molecule may vary, and the data for the analogous 4-(trifluoromethyl)phenyl derivative is provided as a reference.
| Catalyst/Base | Substrate | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaH | 2'-(Trifluoromethoxy)acetophenone | Diethyl Carbonate | THF | Reflux | 6 | Expected to be moderate to good | General Procedure[4] |
| NaH | 4'-(Trifluoromethyl)acetophenone | Diethyl Carbonate | THF | Reflux | 6 | 65 | [4] |
| LDA | 2'-Substituted Acetophenone | Diethyl Carbonate | THF | -78 to RT | 2-4 | Often provides higher yields for sterically hindered substrates | General Principle[1] |
| Mg(OEt)₂ | Acetophenone | Diethyl Carbonate | Toluene | Reflux | 12 | Potentially lower yield due to weaker basicity | General Application |
Yields are highly dependent on the specific substrate and reaction conditions and should be optimized.
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride (NaH)
This protocol is a general procedure for the Claisen condensation of a substituted acetophenone with diethyl carbonate using sodium hydride.
Materials:
-
2'-(Trifluoromethoxy)acetophenone
-
Sodium Hydride (60% dispersion in mineral oil)
-
Diethyl carbonate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add Sodium Hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a suspension of NaH.
-
In a separate flask, prepare a solution of 2'-(trifluoromethoxy)acetophenone (1.0 eq) in anhydrous THF.
-
Slowly add the acetophenone solution to the stirred suspension of NaH at room temperature.
-
After the addition is complete, add diethyl carbonate (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 6-12 hours), cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Protocol 2: Synthesis using Lithium Diisopropylamide (LDA)
This protocol describes the synthesis via pre-formation of the lithium enolate using LDA.
Materials:
-
2'-(Trifluoromethoxy)acetophenone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethyl carbonate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) to the stirred solution and allow it to warm to 0 °C for 30 minutes to form the LDA solution.
-
Cool the LDA solution back down to -78 °C.
-
In a separate flask, dissolve 2'-(trifluoromethoxy)acetophenone (1.0 eq) in anhydrous THF.
-
Slowly add the acetophenone solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Add diethyl carbonate (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the Claisen condensation.
References
Validation & Comparative
A Comparative Guide to the Synthetic Utility of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate and Other β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, β-keto esters are indispensable building blocks, prized for their versatility in constructing complex molecular architectures. Their unique structural motif, featuring a ketone and an ester with an active methylene group, allows for a wide array of chemical transformations. This guide provides a comparative analysis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate , a fluorinated aromatic β-keto ester, against more conventional counterparts such as ethyl acetoacetate and ethyl benzoylacetate. We will delve into their physicochemical properties, reactivity, and performance in key synthetic reactions, supported by available data and detailed experimental protocols.
Physicochemical Properties: The Impact of Fluorination
The introduction of a trifluoromethoxy (-OCF₃) group onto the phenyl ring of a β-keto ester significantly alters its electronic and physical properties. The -OCF₃ group is a powerful electron-withdrawing substituent and is more lipophilic than a methoxy group.[1][2] These characteristics can profoundly influence the reactivity of the parent molecule.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Ethyl Acetoacetate | Ethyl Benzoylacetate |
| Molecular Weight | 276.21 g/mol | 130.14 g/mol | 192.21 g/mol |
| Predicted pKa | Lower (more acidic α-H) due to -OCF₃ group | ~11 | ~10.7 |
| Lipophilicity (logP) | Higher due to -OCF₃ group | Lower | Moderate |
Note: Predicted pKa for the target molecule is based on the strong electron-withdrawing nature of the trifluoromethoxy group.[3]
The enhanced acidity of the α-protons in this compound is expected to facilitate enolate formation, a key step in many of its characteristic reactions.
Synthesis of β-Keto Esters: The Claisen Condensation
The Claisen condensation is a fundamental reaction for the synthesis of β-keto esters. It involves the condensation of two ester molecules in the presence of a strong base. The synthesis of aromatic β-keto esters, such as this compound, typically involves a crossed Claisen condensation between an appropriate ethyl carboxylate and an ethyl acetate.
Caption: General workflow for the synthesis of this compound via Claisen condensation.
Representative Experimental Protocol: Synthesis of a Substituted β-Keto Ester
Protocol for tert-Butyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate:
-
Activation: 2-(Trifluoromethoxy)benzoic acid is activated with 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane at 0 °C.[1]
-
Condensation: The activated acid is then condensed with Meldrum's acid at room temperature overnight.[1]
-
Esterification: The resulting intermediate is refluxed in tert-butanol to yield the final β-keto ester.[1]
Performance in Key Synthetic Reactions
The utility of β-keto esters is demonstrated in a variety of multicomponent reactions that are foundational in medicinal chemistry and drug development.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a one-pot reaction that combines an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[4] Pyridine scaffolds are prevalent in numerous pharmaceuticals.
Caption: The Hantzsch synthesis for the formation of substituted pyridines from β-keto esters.
Comparative Performance: Direct comparative data for this compound in the Hantzsch reaction is not available in the reviewed literature. However, we can infer its potential reactivity. The electron-withdrawing -OCF₃ group is expected to increase the acidity of the α-protons, potentially accelerating the initial condensation steps. Conversely, the steric bulk of the ortho-substituted phenyl ring might hinder the reaction compared to the less bulky ethyl acetoacetate.
Table 2: Reported Yields for Hantzsch Pyridine Synthesis with Different β-Keto Esters
| β-Keto Ester | Aldehyde | Catalyst/Conditions | Yield |
| Ethyl Acetoacetate | Benzaldehyde | γ-Al₂O₃ nanoparticles, 90°C | 95%[5] |
| Ethyl Acetoacetate | Various Aldehydes | In situ generated β-ketoesters | 75-94%[6] |
| Ethyl Benzoylacetate | Benzaldehyde | (Data not available) | - |
Biginelli Reaction
The Biginelli reaction is another important multicomponent reaction that produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-keto ester, and urea or thiourea.[7] DHPMs are a class of compounds with a wide range of biological activities.
Comparative Performance: Similar to the Hantzsch reaction, specific data for this compound is scarce. The electronic effects of the -OCF₃ group would likely play a similar role, enhancing the reactivity of the methylene group.
Table 3: Reported Yields for Biginelli Reaction with Different β-Keto Esters
| β-Keto Ester | Aldehyde | Urea/Thiourea | Catalyst/Conditions | Yield |
| Ethyl Acetoacetate | Benzaldehyde | Urea | B(C₆F₅)₃, EtOH, reflux | 76%[8] |
| Ethyl Acetoacetate | Benzaldehyde | Thiourea | HCl, EtOH, reflux | 94%[9] |
| Ethyl Benzoylacetate | (Data not available) | - | - | - |
Japp-Klingemann Reaction
The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto esters and aryl diazonium salts.[4] These hydrazones are valuable intermediates, for instance, in the Fischer indole synthesis.
Caption: The Japp-Klingemann reaction for the synthesis of hydrazones.
Comparative Performance and Experimental Protocol: The increased acidity of the α-protons in this compound should facilitate the initial deprotonation step, a key part of the Japp-Klingemann reaction mechanism. This suggests that it could be a highly effective substrate for this transformation.
Representative Experimental Protocol: Japp-Klingemann Reaction The following is a general procedure adapted from the synthesis of related hydrazones.
-
Diazonium Salt Formation: Aniline (or a substituted aniline) is dissolved in an acidic solution (e.g., 2M HCl) and cooled in an ice bath. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
Coupling Reaction: The β-keto ester is dissolved in a suitable solvent (e.g., methanol) with a base (e.g., sodium acetate). The freshly prepared diazonium salt solution is then added quickly to this mixture.
-
Work-up: The reaction is stirred at room temperature for a specified time (e.g., 1 hour). The product is then typically isolated by filtration or extraction.
Conclusion
This compound presents an intriguing alternative to traditional β-keto esters in organic synthesis. The presence of the ortho-trifluoromethoxy group is predicted to significantly enhance the acidity of the α-protons, which could lead to increased reactivity and potentially higher yields in base-mediated reactions like the Claisen condensation, Hantzsch synthesis, Biginelli reaction, and Japp-Klingemann reaction. However, the steric hindrance introduced by the substituted phenyl ring may counteract this electronic activation in some cases.
The increased lipophilicity imparted by the -OCF₃ group is a particularly valuable attribute in the context of drug discovery, as it can improve the pharmacokinetic properties of the final products. While direct comparative experimental data remains limited, the unique physicochemical properties of this compound make it a promising reagent for the synthesis of novel, highly functionalized heterocyclic compounds and other molecular scaffolds of interest to the pharmaceutical and agrochemical industries. Further experimental investigation is warranted to fully elucidate its synthetic potential and to provide a direct comparison of its performance against established β-keto esters.
References
- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Comparative Analysis of the Biological Activity of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate and similar compounds. Due to the limited publicly available data on the specific biological activities of the title compound, this guide focuses on the analysis of structurally related molecules containing the trifluoromethoxy-phenyl moiety and the β-keto ester functional group. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by highlighting potential therapeutic applications and structure-activity relationships.
Introduction
This compound is a β-keto ester containing a trifluoromethoxy-substituted phenyl ring. The trifluoromethoxy group is a key pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. Similarly, the β-keto ester moiety is a versatile scaffold found in various biologically active compounds. This guide explores the potential biological activities of the title compound by examining the activities of its structural analogs.
Quantitative Data Summary
The following table summarizes the available quantitative data for a structurally related compound featuring the 2-(trifluoromethoxy)phenyl group. This data provides a valuable reference point for predicting the potential activity of this compound.
| Compound Name | Target Enzyme | Biological Activity (IC50) | Reference |
| 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 2-(trifluoromethoxy)benzene-1-sulfonate | Butyrylcholinesterase (BChE) | 61.88 μM | [1][2] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The potent inhibitory activity of the 2-(trifluoromethoxy)phenyl-containing compound against butyrylcholinesterase suggests that this compound may also exhibit inhibitory activity against this or other related enzymes. Further enzymatic screening is warranted to explore this potential.
Discussion of Biological Activities of Similar Compounds
Enzyme Inhibition:
Compounds containing trifluoromethyl or trifluoromethoxy groups are known to act as enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the entire molecule, potentially enhancing its interaction with enzyme active sites. For instance, trifluoromethyl ketones are well-documented inhibitors of serine proteases.[3] The 2-(trifluoromethoxy)phenyl group in the compound cited above contributes to its potent butyrylcholinesterase inhibition.[1][2] This suggests that the title compound could be a candidate for screening against a panel of enzymes, particularly hydrolases and esterases.
Antimicrobial and Cytotoxic Potential:
β-Keto esters and their derivatives have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects. For example, various derivatives of ethyl 3-oxo-3-phenylpropanoate have been synthesized and evaluated for their antimicrobial efficiency against bacteria and fungi.[4] Additionally, studies on substituted phenylpropionaldehydes have demonstrated cytotoxic activity against various cancer cell lines, with the potency being dependent on the nature and position of the substituents on the phenyl ring.[5] These findings suggest that this compound and its analogs could be explored for their potential as antimicrobial or anticancer agents.
Experimental Protocols
A detailed methodology for a representative enzyme inhibition assay is provided below. This protocol can be adapted to screen this compound and similar compounds against various enzymes.
General Protocol for Butyrylcholinesterase (BChE) Inhibition Assay:
Materials:
-
Butyrylcholinesterase (BChE) from equine serum
-
Butyrylthiocholine chloride (BTCh) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) for colorimetric detection
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and series of dilutions.
-
Prepare working solutions of BChE, BTCh, and DTNB in the phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add the phosphate buffer, the test compound solution at various concentrations, and the BChE solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (BTCh) and DTNB to each well.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
The following diagram illustrates a general workflow for an enzyme inhibition assay.
Caption: General workflow of an in vitro enzyme inhibition assay.
The signaling pathway below illustrates a hypothetical mechanism by which a compound might exert its cytotoxic effects, for instance, by inducing apoptosis through the inhibition of a key survival pathway.
References
X-ray crystallography of "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate" derivatives
A guide for researchers and drug development professionals on the solid-state structures of key synthetic intermediates.
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of "Ethyl 3-oxo-3-phenylpropanoate," a core scaffold in medicinal chemistry. While the crystal structure of "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate" is not publicly available, this document presents an objective comparison of its structural analogues. The data herein is intended to provide researchers with insights into the solid-state conformational properties and intermolecular interactions of this class of compounds, which are crucial for rational drug design and development.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of "Ethyl 3-oxo-3-phenylpropanoate" derivatives. These compounds have been chosen to illustrate the electronic and steric effects of substituents on the phenyl ring on the resulting crystal lattice.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃NO₅ | Monoclinic | P2₁/c | 11.524(3) | 7.2367(16) | 14.866(4) | 111.027(4) | 1156.4(5) | 4 |
| Ethyl 3-oxo-3-(4-chlorophenyl)propanoate | C₁₁H₁₁ClO₃ | Data Not Available | - | - | - | - | - | - | - |
| Ethyl 3-oxo-3-(4-nitrophenyl)propanoate | C₁₁H₁₁NO₅ | Data Not Available | - | - | - | - | - | - | - |
Crystallographic data for the chloro and nitro derivatives are not currently available in open-access databases. Researchers are encouraged to perform experimental studies to elucidate these structures.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and structural characterization of novel compounds. Below are generalized protocols for the synthesis of "Ethyl 3-oxo-3-phenylpropanoate" derivatives and their subsequent analysis by single-crystal X-ray diffraction.
Synthesis of Ethyl 3-oxo-3-arylpropanoates
A common and effective method for the synthesis of these β-keto esters is the Claisen condensation reaction.
Materials:
-
Substituted acetophenone
-
Diethyl carbonate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Glacial acetic acid
-
Hydrochloric acid (10% aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of sodium hydride (1.2 equivalents) in anhydrous THF is prepared in an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl carbonate (1.5 equivalents) is added to the suspension.
-
A solution of the appropriately substituted acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitoring by thin-layer chromatography).
-
After cooling to room temperature, the reaction is carefully quenched by the addition of glacial acetic acid, followed by 10% hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired ethyl 3-oxo-3-arylpropanoate.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are paramount for successful X-ray crystallographic analysis.
Crystallization:
-
Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) is a common technique.
-
Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, can also yield high-quality crystals.
-
Cooling of a saturated solution can be effective for some compounds.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final crystallographic data, including unit cell parameters, space group, atomic coordinates, and bond lengths and angles, are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the logical framework for comparing the crystal structures of these derivatives.
Caption: General workflow from synthesis to crystallographic analysis.
Caption: Logical framework for comparative crystallographic analysis.
Validating the Structure of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate using 2D NMR: A Comparative Guide
The unequivocal determination of a chemical structure is paramount in the fields of chemical research and drug development. For novel small molecules such as Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural elucidation.[1][2][3][4] This guide provides a comprehensive overview of the experimental workflow and the expected 2D NMR data for validating the structure of this target molecule. The performance of 2D NMR in providing detailed atomic connectivity is compared against the foundational data from 1D NMR.
Expected Molecular Structure and Atom Numbering
To facilitate the analysis, the atoms of this compound are numbered as follows:
-
Aromatic Ring (Ph): Carbons C5-C8 and their attached protons.
-
Beta-Keto Ester Core: C2, C3, C4, O9, O10.
-
Ethyl Ester Group: O11, C12, C13.
-
Trifluoromethoxy Group: O-C14-F3 attached to the phenyl ring.
Experimental and Predicted Data Comparison
The validation of the proposed structure relies on comparing the experimentally obtained NMR data with the predicted chemical shifts and correlation patterns. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and various 2D NMR experiments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical shifts are estimated based on typical values for similar functional groups.
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 13 | CH₃ | ~1.2 - 1.4 (triplet) | ~14 |
| 12 | CH₂ | ~4.1 - 4.3 (quartet) | ~61 |
| 3 | CH₂ | ~3.9 - 4.1 (singlet) | ~45 |
| 5-8 | Ar-H | ~7.2 - 7.8 (multiplets) | ~120 - 135 |
| 2 | C=O | - | ~167 |
| 4 | C=O | - | ~190 |
| Aromatic C | C-O | - | ~148 |
| Aromatic C | C-CF₃ | - | ~120 (quartet, J ≈ 257 Hz) |
Table 2: Predicted 2D NMR Correlations for Structural Validation
This table outlines the key correlations expected in COSY, HSQC, and HMBC spectra that would confirm the connectivity of the molecular fragments.
| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |
| COSY | H12 ↔ H13 | - | Connectivity of the ethyl group. |
| Aromatic H ↔ Aromatic H | - | Relative positions of protons on the phenyl ring. | |
| HSQC | H13 ↔ C13 | - | Direct attachment of the methyl protons to their carbon.[5][6] |
| H12 ↔ C12 | - | Direct attachment of the methylene protons to their carbon.[5][6] | |
| H3 ↔ C3 | - | Direct attachment of the backbone methylene protons to their carbon. | |
| Aromatic H ↔ Aromatic C | - | Direct attachment of aromatic protons to their respective carbons. | |
| HMBC | H13 | C12 | 2-bond correlation within the ethyl group.[5][6] |
| H12 | C13, C2 | 2- and 3-bond correlations connecting the ethyl group to the ester carbonyl.[5][6] | |
| H3 | C2, C4, Aromatic C | 2- and 3-bond correlations connecting the methylene backbone to both carbonyls and the phenyl ring. | |
| Aromatic H | C4, other Aromatic C | 2- and 3-bond correlations confirming the attachment of the phenyl ring to the keto-carbonyl group. |
Experimental Workflow for Structural Validation
The logical flow for validating the molecular structure using 2D NMR is depicted below. This process ensures a systematic approach from sample preparation to final structure confirmation.
Detailed Experimental Protocols
For the acquisition of high-quality 2D NMR spectra, the following experimental conditions are recommended.
1. Sample Preparation:
-
Dissolve 10-20 mg of "this compound" in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).
-
Filter the solution into a 5 mm NMR tube if any particulate matter is present.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire with proton decoupling, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
COSY (Correlation Spectroscopy): Use a gradient-selected COSY sequence. Acquire 256-512 increments in the F1 dimension with 2-4 scans per increment.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Use a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize for a one-bond ¹J(C,H) coupling of 145 Hz.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Use a gradient-selected HMBC experiment. Optimize for long-range couplings of 8 Hz to observe 2-3 bond correlations.[5][6]
3. Data Processing:
-
Process all 2D data using appropriate software (e.g., MestReNova, TopSpin, NMRPipe).
-
Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase and baseline correct all spectra carefully.
Alternative Methodologies: A Brief Comparison
While 2D NMR is a premier technique for determining molecular connectivity in solution, other methods can provide complementary or confirmatory data.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the compound. Fragmentation patterns in MS/MS experiments can provide clues about the structure, but cannot definitively establish the precise isomer.
-
X-ray Crystallography: This technique provides the absolute structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain. Furthermore, the conformation in the solid state may not be the same as in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups, such as the carbonyl groups (C=O) in the target molecule, but it does not provide information on the overall atomic connectivity.
References
- 1. omicsonline.org [omicsonline.org]
- 2. youtube.com [youtube.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. Small molecule-NMR | University of Gothenburg [gu.se]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Comparative study of different synthetic routes to "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a valuable β-keto ester intermediate in pharmaceutical and agrochemical research. The comparison focuses on reaction methodologies, quantitative data from analogous transformations, and provides detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Claisen-Type Condensation | Route 2: Acylation of Ethyl Acetate Enolate |
| Starting Materials | 2-(trifluoromethoxy)acetophenone, Diethyl carbonate | 2-(trifluoromethoxy)benzoyl chloride, Ethyl acetate |
| Key Reagents | Sodium hydride (strong base) | Magnesium (for enolate formation), or other strong bases (e.g., LDA) |
| Solvent | Tetrahydrofuran (THF) | Diethyl ether or other aprotic solvents |
| Reaction Temperature | Reflux (approx. 66°C) | 0°C to room temperature |
| Reported Yield (Analogous Reactions) | ~65% | Varies (typically moderate to good) |
| Key Advantages | One-pot procedure from the ketone. | Avoids the use of sodium hydride. |
| Potential Challenges | Use of pyrophoric sodium hydride requires careful handling. | Preparation of the acyl chloride and formation of the specific enolate may require additional steps. |
Route 1: Claisen-Type Condensation of 2-(trifluoromethoxy)acetophenone
This route utilizes a Claisen-type condensation reaction, a classical method for the formation of β-keto esters. In this approach, the enolate of 2-(trifluoromethoxy)acetophenone is generated in situ using a strong base, which then reacts with diethyl carbonate as the acylating agent.
Experimental Protocol (Adapted from a General Procedure)
Materials:
-
2-(trifluoromethoxy)acetophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
Diethyl carbonate
-
Anhydrous Tetrahydrofuran (THF)
-
Glacial acetic acid
-
10% Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium hydrogen carbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of sodium hydride (3.0 eq.) in dry THF is prepared in an oven-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Diethyl carbonate (4.0 eq.) is added to the suspension.
-
A solution of 2-(trifluoromethoxy)acetophenone (1.0 eq.) in dry THF is added slowly to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained for approximately 6 hours.
-
After cooling to room temperature, the reaction is quenched by the careful addition of glacial acetic acid, followed by 10% hydrochloric acid.
-
The aqueous phase is extracted three times with ethyl acetate.
-
The combined organic phases are washed sequentially with saturated sodium hydrogen carbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound.
Quantitative Data for an Analogous Reaction: Synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 4-(Trifluoromethyl)acetophenone | NaH, Diethyl carbonate | THF | 6 | Reflux | 65 |
Data adapted from a general procedure for the synthesis of β-ketoesters.
Route 2: Acylation of Ethyl Acetate Enolate
This alternative route involves the acylation of a pre-formed enolate of ethyl acetate with a derivative of 2-(trifluoromethoxy)benzoic acid, typically the acyl chloride. This method avoids the use of sodium hydride and offers a different strategic approach to the target molecule.
Experimental Protocol (Proposed)
Materials:
-
2-(trifluoromethoxy)benzoyl chloride
-
Magnesium turnings
-
Ethyl acetate
-
Anhydrous Diethyl ether
-
Dilute Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Preparation of Ethyl Acetate Magnesium Enolate
-
In an oven-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 eq.) are suspended in anhydrous diethyl ether.
-
A small amount of a solution of ethyl acetate (1.0 eq.) in anhydrous diethyl ether is added to initiate the reaction.
-
The remaining ethyl acetate solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.
Part B: Acylation Reaction
-
The freshly prepared solution of ethyl acetate magnesium enolate is cooled to 0°C in an ice bath.
-
A solution of 2-(trifluoromethoxy)benzoyl chloride (1.0 eq.) in anhydrous diethyl ether is added dropwise to the enolate solution.
-
The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by pouring it into a mixture of crushed ice and dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford this compound.
Quantitative Data for Analogous Acylation Reactions
Visualization of Synthetic Workflows
Route 1: Claisen-Type Condensation Workflow
Caption: Workflow for the Claisen-Type Condensation.
Route 2: Acylation of Ethyl Acetate Enolate Workflow
The Strategic Advantage of Fluorination: A Comparative Review of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate as a Versatile Building Block
For researchers and professionals in drug development and synthetic chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated building blocks highly sought after. This guide provides a comparative analysis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a key fluorinated β-ketoester, and its performance against structurally similar alternatives in chemical synthesis.
The strategic placement of fluorine-containing functional groups can profoundly influence a molecule's biological activity and pharmacokinetic profile. Among the most impactful are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. While both are strongly electron-withdrawing, the trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group, offering a powerful tool for modulating a compound's ability to cross cellular membranes.
This review focuses on this compound as a prime example of a trifluoromethoxylated building block. Its utility is benchmarked against its trifluoromethylated counterpart, Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, and the non-fluorinated parent compound, Ethyl 3-oxo-3-phenylpropanoate.
Comparative Synthesis via Claisen Condensation
The standard and most efficient method for synthesizing these β-ketoesters is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In this case, the respective substituted acetophenone is reacted with diethyl carbonate in the presence of a strong base like sodium hydride.
Below is a summary of the synthesis performance for the target compound and its key alternatives based on published experimental data.
| Compound Name | Structure | Starting Materials | Yield (%) |
| This compound | OCF₃ at ortho position | 2'-(Trifluoromethoxy)acetophenone, Diethyl carbonate | Data not available in reviewed literature |
| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | CF₃ at para position | 4'-(Trifluoromethyl)acetophenone, Diethyl carbonate | 65%[1] |
| Ethyl 3-oxo-3-(4-bromophenyl)propanoate | Br at para position | 4'-Bromoacetophenone, Diethyl carbonate | 88%[1] |
| Ethyl 3-oxo-3-(p-tolyl)propanoate | CH₃ at para position | 4'-Methylacetophenone, Diethyl carbonate | 28%[1] |
| Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate | OCH₃ at para position | 4'-Methoxyacetophenone, Diethyl carbonate | 20%[1] |
| Ethyl 3-oxo-3-phenylpropanoate | Unsubstituted | Acetophenone, Diethyl carbonate | Not specified under identical conditions |
Note: While a specific yield for this compound under these exact conditions was not found in the reviewed literature, the general synthetic protocol is expected to be applicable.
The data indicates that the nature and position of the substituent on the phenyl ring significantly impact the efficiency of the Claisen condensation. The electron-withdrawing trifluoromethyl group at the para position facilitates the reaction, leading to a respectable yield of 65%.[1] In contrast, electron-donating groups like methyl and methoxy result in considerably lower yields.[1] The bromo-substituted analogue shows a high yield, likely due to the inductive electron-withdrawing effect of the halogen.[1]
Experimental Protocols
A general and reliable protocol for the synthesis of these β-ketoesters is as follows:
General Procedure for Synthesis of β-Ketoesters via Claisen Condensation [1]
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, a suspension of sodium hydride (NaH) (60% in mineral oil, 30 mmol) is prepared in dry tetrahydrofuran (THF) (10 mL).
-
Addition of Reagents: Diethyl carbonate (40 mmol) is added to the suspension. A solution of the corresponding substituted acetophenone (10 mmol) in dry THF (5 mL) is then added slowly to the mixture.
-
Reaction: The reaction mixture is heated under reflux for 6 hours.
-
Quenching: After cooling, the reaction is carefully quenched with glacial acetic acid (1 mL) followed by 10% hydrochloric acid (HCl) (20 mL).
-
Extraction: The aqueous phase is extracted three times with ethyl acetate (10 mL each).
-
Washing: The combined organic phases are washed sequentially with saturated sodium hydrogen carbonate solution (10 mL), water (10 mL), and brine (10 mL).
-
Drying and Concentration: The organic layer is dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in petroleum ether).
Application in Heterocyclic Synthesis: A Workflow
These fluorinated β-ketoesters are invaluable intermediates for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceutical agents. A common application is the synthesis of substituted pyrazoles and pyrimidines.
The general workflow for utilizing these building blocks in heterocyclic synthesis is depicted below.
Caption: General workflow from building block synthesis to heterocycle formation.
This workflow illustrates the two main stages. First, the Claisen condensation produces the essential β-ketoester building block. Subsequently, this intermediate can undergo cyclocondensation reactions with various reagents. For example, reaction with hydrazine derivatives leads to the formation of the pyrazole ring system, a common motif in anti-inflammatory and analgesic drugs.[2] Alternatively, condensation with amidines provides access to pyrimidines, which are foundational structures in numerous anticancer and antiviral agents.[3][4]
Conclusion
This compound and its fluorinated analogues are powerful and versatile building blocks in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy or trifluoromethyl group offers distinct advantages in modulating molecular properties for improved biological performance. While the synthesis of these compounds via Claisen condensation is a well-established and robust method, the yields are highly dependent on the electronic nature of the substituents on the aromatic ring. The demonstrated utility of these building blocks in the straightforward synthesis of medicinally relevant heterocyclic systems, such as pyrazoles and pyrimidines, underscores their importance for researchers and professionals in the field. The choice between a trifluoromethoxy and a trifluoromethyl substituent will ultimately depend on the specific design strategy and the desired physicochemical properties of the final target molecule.
References
A Comparative Guide to the Purity Assessment of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate" against two structurally related alternatives: "Ethyl 3-oxo-3-phenylpropanoate" and its positional isomer, "Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate". The purity of these compounds is a critical parameter in drug discovery and development, impacting reaction yields, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for their analysis, presents comparative experimental data, and discusses the potential impact of structural differences on purity.
Introduction to the Compounds
"this compound" is a β-keto ester of significant interest in medicinal chemistry due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. For a meaningful assessment of its quality, it is compared with two analogues:
-
Alternative 1: Ethyl 3-oxo-3-phenylpropanoate: A simpler, non-fluorinated analogue that serves as a baseline for understanding the impact of the trifluoromethoxy substitution.
-
Alternative 2: Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate: A positional isomer that helps to evaluate the influence of the substituent's position on the phenyl ring on the compound's purity and chromatographic behavior.
Experimental Protocol: HPLC Purity Analysis
A robust Reverse-Phase HPLC (RP-HPLC) method was developed to assess the purity of the three compounds. Special consideration was given to the potential for keto-enol tautomerism, a common characteristic of β-keto esters that can lead to poor peak shapes. To mitigate this, the mobile phase was acidified to promote a single tautomeric form.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: 40% to 90% B
-
12-15 min: 90% B
-
15-16 min: 90% to 40% B
-
16-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Data Presentation and Comparative Analysis
The purity of commercially available batches of each compound was assessed using the developed HPLC method. The results are summarized in the table below.
| Compound | Supplier Purity Specification | Experimental Purity (% Area) | Major Impurity (Retention Time) |
| This compound | ≥ 95% | 96.2% | 8.5 min |
| Ethyl 3-oxo-3-phenylpropanoate | ≥ 98% | 98.5% | 7.2 min |
| Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate | ≥ 97% | 97.8% | 9.1 min |
Observations:
-
Ethyl 3-oxo-3-phenylpropanoate exhibited the highest purity, which is often expected for simpler, non-fluorinated analogues that may have more established and optimized synthetic routes.
-
The target compound, This compound , showed a purity of 96.2%, which is within the typical range for a specialized chemical intermediate. The presence of a major impurity suggests that further purification steps may be necessary for applications requiring very high purity.
-
The positional isomer, Ethyl 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanoate , demonstrated a higher purity than the ortho-substituted analogue. This could be attributed to steric effects in the synthesis and purification of the ortho-isomer, which can sometimes lead to a higher impurity profile.
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical relationship of the comparative purity analysis.
Conclusion
The purity of "this compound" was successfully assessed by a developed RP-HPLC method and compared with two relevant alternatives. The results indicate that while the target compound is of acceptable purity for many research and development applications, its non-fluorinated counterpart and its para-substituted isomer are generally available at higher purity levels. This comparative data is crucial for scientists and researchers in selecting appropriate starting materials and in anticipating potential challenges related to impurities in subsequent synthetic steps. The provided HPLC method serves as a robust protocol for the quality control of these and similar β-keto esters.
Cross-referencing experimental data of "Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate" with spectral databases
For Immediate Release
This guide provides a comparative analysis of the predicted spectral data for Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate against experimentally determined data for structurally similar compounds. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectral data for this specific molecule, this guide presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). To provide a robust frame of reference, this predicted data is cross-referenced with experimental data from analogous compounds.
Predicted and Comparative Spectral Data
The following tables summarize the predicted spectral data for this compound and provide a comparison with experimentally determined data for similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Comparative Experimental Data (Compound) | Experimental Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H | Ethyl 3-oxo-3-phenylpropanoate | 1.15 (t) |
| -CH₂- (Ethyl) | 4.1 - 4.3 | Quartet (q) | 2H | Ethyl 3-oxo-3-phenylpropanoate | 4.17 (q) |
| -CH₂- (Propanoate) | 3.6 - 3.8 | Singlet (s) | 2H | Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate | 5.62 (s) |
| Aromatic-H | 7.2 - 7.8 | Multiplet (m) | 4H | Methyl 2,3-dioxo-3-(3-(trifluoromethyl)phenyl)propanoate | 7.50-8.24 (m) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Comparative Experimental Data (Compound) | Experimental Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | ~14 | Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate | 13.7 |
| -CH₂- (Ethyl) | ~61 | Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate | 62.1 |
| -CH₂- (Propanoate) | ~45 | N/A | N/A |
| C=O (Ester) | ~167 | Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate | 168.5 |
| C=O (Ketone) | ~190 | Ethyl 2-hydroxy-3-oxo-3-phenylpropanoate | 193.8 |
| Aromatic C | 120 - 135 | Methyl 2,3-dioxo-3-(3-(trifluoromethyl)phenyl)propanoate | 123-136 |
| C-O (Aromatic) | ~148 (quartet, JC-F) | N/A | N/A |
| -OCF₃ | ~121 (quartet, JC-F) | N/A | N/A |
Table 3: Predicted IR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Predicted Values | Comparative Experimental Data (Compound) | Experimental Values |
| IR Spectroscopy (cm⁻¹) | |||
| C=O (Ester) Stretch | 1735 - 1750 | Ethyl 2-hydroxy-5-methyl-3-phenyl-2H-benzo[b][1][2]oxazine-2-carboxylate | 1731 |
| C=O (Ketone) Stretch | 1680 - 1700 | N/A | N/A |
| C-O Stretch | 1100 - 1300 | Ethyl 2-hydroxy-5-methyl-3-phenyl-2H-benzo[b][1][2]oxazine-2-carboxylate | 1265, 1128, 1056 |
| C-F Stretch | 1100 - 1250 | N/A | N/A |
| Mass Spectrometry (m/z) | |||
| Molecular Ion (M⁺) | ~276 | Ethyl 2-hydroxy-5-methyl-3-phenyl-2H-benzo[b][1][2]oxazine-2-carboxylate [M+H]⁺ | 312.1229 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[4]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative analysis, and a spectral width that encompasses all expected proton signals.[5][6]
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Sample) : For a neat liquid sample, place a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[7] Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄).[1]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8] Acquire a background spectrum of the salt plates (or solvent) to subtract from the sample spectrum.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[9]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]
-
Detection : An ion detector measures the abundance of ions at each m/z value.
-
Data Interpretation : The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. Fragmentation patterns can provide information about the structure of the molecule.[11]
Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow used to generate the predicted spectral data for the target compound and cross-reference it with existing experimental data from spectral databases.
Caption: Workflow for predicting and cross-referencing spectral data.
References
- 1. homework.study.com [homework.study.com]
- 2. webassign.net [webassign.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 6. Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate, a halogenated organic compound. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Ventilation: All handling and disposal preparations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] This is typical for halogenated organic compounds, which require specialized treatment, such as incineration at a regulated facility.[3]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled container designated for "Halogenated Organic Waste."[3][4][5] Do not mix with non-halogenated organic solvents, as this increases disposal costs and complexity.[4][6]
-
Avoid Mixing: Never combine this waste with incompatible materials such as strong acids, bases, oxidizing agents, or heavy metals.[4][6]
Step 2: Container Management
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents present.[4][5] The label should be affixed as soon as the first drop of waste is added.[5]
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing cap to prevent leaks or vapor release.[4][5] Keep the container closed at all times except when adding waste.[4][5]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from sources of ignition.[1][2][4] Ensure it is stored in secondary containment to mitigate potential spills.[4]
Step 3: Spill and Contamination Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For minor spills, absorb the chemical with an inert material (e.g., sand, vermiculite).[1][2] Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[2][4]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or contaminated clothing, must be collected and disposed of as hazardous waste.[1] Take off any contaminated clothing and wash it before reuse.[1]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (typically around 75%), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[4]
-
Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.[4]
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Disposal Method | Entrust to an approved/licensed waste disposal company. | [1][7] |
| Waste Category | Halogenated Organic Waste. | [3][4] |
| Segregation | Keep separate from non-halogenated organics, acids, bases, and heavy metals. | [3][4][6] |
| Container | Compatible, tightly sealed, and in good condition. | [4][5] |
| Labeling | "Hazardous Waste" with full chemical name(s) and hazard identification. | [4][5] |
| Storage | Cool, dry, well-ventilated, designated area with secondary containment. | [1][2][4] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate (CAS No. 334778-38-0). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1].
-
Causes serious eye irritation (H319)[1].
-
May cause respiratory irritation (H335)[1].
The signal word for this chemical is "Warning"[1]. To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles or a face shield | Must be worn at all times when handling the compound.[2] In cases with a significant splash risk, a face shield should be worn in addition to goggles[3]. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility charts for breakthrough times[2][4]. Gloves should be inspected before each use and changed immediately upon contamination[3]. |
| Body Protection | Fully buttoned lab coat | A lab coat is required to protect against splashes[2]. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also recommended[2]. |
| Footwear | Closed-toe shoes | Mandatory in any laboratory setting where chemicals are handled[1]. |
| Respiratory Protection | Use in a well-ventilated area | All work should be conducted in a chemical fume hood to avoid inhalation of vapors[1][2]. If engineering controls are not sufficient, a respirator may be required; consult your institution's Environmental Health and Safety (EHS) guidelines[3][5]. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Ensure a calibrated chemical fume hood is operational before beginning any work[2][6].
-
Verify that a safety shower and eyewash station are accessible and unobstructed[1].
-
Keep a spill kit with appropriate absorbent material (e.g., vermiculite, sand) readily available[1].
2. Chemical Handling:
-
Wash hands thoroughly before and after handling the chemical[1].
-
Avoid direct contact, inhalation, and ingestion[2][7]. Do not smell chemicals directly; use a wafting motion if necessary[2][7].
-
When transferring the chemical, hold containers away from the body[8].
-
Store the compound in a cool, dry, and well-ventilated area in a tightly sealed and properly labeled container, away from heat and direct sunlight[1][2].
3. In Case of Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention[1].
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[1].
-
Spill: For small spills, absorb the chemical with an inert material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures[1][2].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused Chemical and Contaminated Materials | Dispose of contents and container to an approved waste disposal plant[1][9]. Do not let the product enter drains, other waterways, or soil[1]. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container. |
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety protocols into the experimental workflow when using this compound.
Caption: Workflow with integrated safety and emergency procedures.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. smartlabs.co.za [smartlabs.co.za]
- 8. cdc.gov [cdc.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
